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  • Product: 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine
  • CAS: 148257-48-1

Core Science & Biosynthesis

Foundational

2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine Synthesis Pathway: A Technical Guide

Executive Summary The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a highly versatile bidentate N,N'-ligand. Its structural architecture—comprising a hard pyridine nitrogen and a borderline imidazole nitroge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a highly versatile bidentate N,N'-ligand. Its structural architecture—comprising a hard pyridine nitrogen and a borderline imidazole nitrogen separated by a flexible methylene bridge—imparts unique steric and electronic properties to resulting metal chelates. This whitepaper details the optimized synthetic pathway, mechanistic causality, and self-validating protocols required to produce this ligand with high fidelity for downstream applications in bioinorganic chemistry and drug development.

Mechanistic Pathway and Causality

The synthesis of this ligand relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction, specifically the N-alkylation of 2-methylimidazole using 2-(chloromethyl)pyridine (commonly referred to as 2-picolyl chloride)[1].

As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection rather than simply following a recipe:

  • Base Selection ( K2​CO3​ ): 2-Methylimidazole exists as two freely equilibrating tautomers[2]. Deprotonation of the pyrrole-like nitrogen is required to enhance its nucleophilicity. Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH) to prevent unwanted ring-opening or side reactions of the electrophile.

  • Electrophile Stabilization: 2-Picolyl chloride is highly unstable as a free base and is commercially supplied as a hydrochloride salt[3]. Therefore, excess base (>3 equivalents) is mandatory: one equivalent neutralizes the hydrochloride salt, while the remainder deprotonates the imidazole to drive the equilibrium toward the product.

  • Finkelstein Catalyst (KI): The primary chloride is only a moderate leaving group. Adding catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, converting 2-picolyl chloride to 2-picolyl iodide. Iodide is a vastly superior leaving group, significantly lowering the SN​2 transition state activation energy and accelerating the reaction kinetics[4].

  • Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile (MeCN) is optimal. It solvates the potassium cations while leaving the nucleophilic imidazole anion relatively "naked" and highly reactive.

SN2Mechanism Im Deprotonated 2-Methylimidazole TS Transition State [N ··· CH2 ··· I]‡ Im->TS Nucleophilic attack PicI 2-Picolyl Iodide (In situ) PicI->TS Electrophilic center Prod N-Alkylated Product + I- leaving group TS->Prod Bond formation/cleavage

SN2 mechanistic pathway via in situ Finkelstein halogen exchange.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow incorporates in-process validation steps to confirm reaction progression and product fidelity.

Phase 1: Reagent Preparation & Neutralization

  • Charge a dry, 250 mL round-bottom flask with 2-methylimidazole (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (4.0 eq, 40 mmol).

  • Suspend the mixture in 50 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Stir at room temperature for 30 minutes.

  • Self-Validation Check: The suspension should turn slightly cloudy but remain easily stirrable, indicating successful initial deprotonation.

Phase 2: Electrophile Addition & Catalysis 4. Add 2-picolyl chloride hydrochloride (1.1 eq, 11 mmol) portion-wise to control any exothermic neutralization[5]. 5. Introduce Potassium Iodide (KI) (0.2 eq, 2 mmol) as the halogen-exchange catalyst.

Phase 3: Reaction Execution 6. Equip the flask with a reflux condenser and heat the mixture to 75°C (reflux) for 12 hours. Alternatively, microwave irradiation (50 W, reflux) can reduce the reaction time to 1 hour[4]. 7. Self-Validation Check (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1, UV visualization). The disappearance of the 2-methylimidazole spot (stains with iodine) and the emergence of a new, highly UV-active product spot indicates completion.

Phase 4: Workup & Purification 8. Cool the mixture to room temperature and filter off the inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with ethyl acetate (2 × 20 mL). 9. Concentrate the filtrate under reduced pressure. 10. Dissolve the crude residue in ethyl acetate (50 mL) and wash with distilled water (3 × 20 mL) to remove residual imidazole and salts. 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. 12. Optional: Purify via silica gel column chromatography to yield the pure 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine.

SynthesisPathway N1 2-Methylimidazole (Nucleophile) N3 Deprotonation (K2CO3 / MeCN) N1->N3 Base addition N2 2-Picolyl Chloride HCl (Electrophile) N4 Finkelstein Catalyst (KI addition) N2->N4 Halogen exchange N5 SN2 Alkylation (Reflux / Microwave) N3->N5 N4->N5 N6 Workup & Extraction (EtOAc / H2O) N5->N6 Reaction completion N7 Target Ligand (2-MIMP) N6->N7 Purification

Synthetic workflow for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine.

Quantitative Data & Optimization

The choice of base, solvent, and catalyst heavily influences the yield and purity of the final ligand. The table below summarizes the optimization parameters based on standard synthetic methodologies for this class of N-heterocyclic alkylation.

SolventBase (Equivalents)CatalystTemp / TimeIsolated Yield (%)Purity (LC-MS)
DMFNaH (2.5 eq)None0°C to RT / 12h65%>90%
Acetonitrile K2​CO3​ (4.0 eq)None75°C / 16h72%>95%
Acetonitrile K2​CO3​ (4.0 eq)KI (0.2 eq)75°C / 12h88% >98%
Acetonitrile K2​CO3​ (4.0 eq)KI (0.2 eq)Microwave (50W) / 1h85%>98%

Table 1: Optimization of reaction conditions for the synthesis of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine.

Conclusion

The rigorous application of the Finkelstein-assisted SN​2 protocol ensures high-fidelity ligand synthesis. Upon successful isolation, the ligand is typically reacted with metal salts in methanolic solutions to form stable coordination complexes, streamlining downstream drug development and catalytic applications[4][5].

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Exploratory

physicochemical properties of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine Abstract This technical guide provides a comprehensive analysis of the essential (CAS No. 148257-48-1).

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the essential (CAS No. 148257-48-1). As a molecule incorporating both pyridine and 2-methylimidazole moieties, its characteristics are of significant interest for applications in medicinal chemistry, ligand design, and materials science. The physicochemical profile of a compound is fundamental to understanding its behavior in biological and chemical systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential.[1][2] This document synthesizes available data with established, high-integrity experimental protocols for determining key parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. By explaining the causality behind methodological choices, this guide serves as a practical and authoritative resource for researchers aiming to characterize this compound or its structural analogs.

Introduction: The Structural and Functional Context

2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 2-methylimidazole ring via a methylene bridge. This structural motif is prevalent in the design of bioactive agents and coordination complexes.[3][4] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions.[5]

The accurate determination of physicochemical properties is a cornerstone of modern drug discovery and chemical development. These parameters govern a molecule's "druggability" and are critical for:

  • Predicting In Vivo Behavior: Properties like solubility and lipophilicity are primary determinants of a drug's absorption and ability to cross biological membranes.[1][2]

  • Guiding Formulation Development: Understanding a compound's solubility and stability is essential for creating effective and stable dosage forms.[1]

  • Informing Structural Optimization: Early characterization allows medicinal chemists to modify a compound's structure to achieve a more favorable ADME profile.[2]

This guide provides both a summary of known and predicted data for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine and the detailed, self-validating experimental protocols required to determine these values empirically.

Core Physicochemical Profile

The following table summarizes the key physicochemical identifiers and properties for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine. It is critical to note that while some properties are based on experimental observation, others are computationally predicted and necessitate laboratory verification for any application requiring high accuracy.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / MethodSignificance
IUPAC Name 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine-Unambiguous chemical identifier.
CAS Number 148257-48-1Unique registry number for substance identification.
Molecular Formula C₁₀H₁₁N₃Defines the elemental composition of the molecule.
Molecular Weight 173.22 g/mol CalculatedEssential for all gravimetric and molar calculations.
Physical Form LiquidIndicates the compound's state at ambient temperature.
pKa (Predicted) ~6.0-6.5 (Imidazole-N); ~4.5-5.0 (Pyridine-N)Computational PredictionGoverns ionization state, solubility, and receptor interactions at physiological pH.
logP (Predicted) ~1.5 - 2.0Computational PredictionMeasures lipophilicity; key predictor of membrane permeability and protein binding.
Aqueous Solubility (Predicted) Moderately SolubleStructural AnalysisInfluences bioavailability and formulation strategies.

Experimental Methodologies for Accurate Profiling

Computational predictions provide valuable initial estimates, but experimentally derived data is the gold standard for research, development, and regulatory submissions. The following sections detail robust protocols for the determination of the most critical physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

Principle of the Method: The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. Potentiometric titration is a highly accurate method for determining pKa by monitoring pH changes as a standardized titrant (acid) is added to a solution of the compound.[6][7] For 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, two basic pKa values are expected corresponding to the pyridine nitrogen and the non-substituted imidazole nitrogen.

Step-by-Step Methodology:

  • System Preparation: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately prepare a ~10 mM solution of the compound in deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent system (e.g., water-methanol) may be used, and the results extrapolated to 100% aqueous medium (obtaining an apparent pKa or pKaapp).

  • Titration: Place the sample solution in a thermostatted vessel (25°C) under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Acquisition: Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) using an automated titrator or a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the resulting titration curve. The first derivative of the curve (ΔpH/ΔV) can be used to accurately identify the equivalence points.

Workflow Visualization:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare ~10 mM Compound Solution titrate Titrate Sample with HCl prep_sample->titrate prep_titrant Standardize 0.1 M HCl Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter (3-point) calibrate_ph->titrate record Record pH vs. Volume Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_pka Identify Half-Equivalence Points to Find pKa plot->determine_pka logP_HPLC_Workflow cluster_setup Setup & Calibration cluster_sample_run Sample Analysis cluster_calculation Calculation setup_hplc Configure HPLC (C18 Column, UV Detector) run_standards Inject Standards & Record Retention Times setup_hplc->run_standards run_sample Inject Sample & Record Retention Time prep_standards Prepare LogP Standard Solutions prep_standards->run_standards build_curve Plot log(k) vs. logP to Create Calibration Curve run_standards->build_curve interpolate Interpolate logP from Calibration Curve build_curve->interpolate prep_sample Prepare Solution of Target Compound prep_sample->run_sample calc_k Calculate Capacity Factor (k) for Sample run_sample->calc_k calc_k->interpolate

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Foundational

Structure Elucidation of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine: A Comprehensive Analytical Guide

Executive Summary The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1) is a versatile bidentate N,N-donor ligand and a critical pharmacophoric intermediate in the development of neurological and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1) is a versatile bidentate N,N-donor ligand and a critical pharmacophoric intermediate in the development of neurological and sleep-regulating therapeutics[1][2]. Characterized by a pyridine ring linked via a methylene bridge to a 2-methylimidazole moiety, its structural confirmation requires a rigorous, multidimensional analytical approach. This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, sample preparation, and structural elucidation of this molecule using High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Designed for research scientists and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring that the described protocols form a self-validating analytical system.

De Novo Synthesis & Sample Preparation

To elucidate a structure, one must first obtain a high-purity sample. The synthesis of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine relies on a regioselective N-alkylation[2].

Mechanistic Rationale

The reaction involves the nucleophilic attack of 2-methylimidazole on 2-(chloromethyl)pyridine (2-picolyl chloride). 2-Methylimidazole exists as two freely equilibrating tautomers; however, due to the symmetry of the unsubstituted nitrogens, alkylation yields a single primary product. An inorganic base, typically potassium carbonate ( K2​CO3​ ), is utilized. K2​CO3​ is chosen over stronger bases (like NaH ) to minimize the degradation of the highly reactive 2-picolyl chloride while being sufficiently basic to deprotonate the imidazole ring (pKa ~14.4), thereby enhancing its nucleophilicity.

SynthesisWorkflow A 2-Picolyl Chloride C N-Alkylation (DMF, K2CO3, 105°C) A->C B 2-Methylimidazole B->C D Target Ligand (C10H11N3) C->D

Fig 1. N-alkylation synthesis workflow for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine.
Step-by-Step Synthesis Protocol

Adapted from validated patent literature for imidazolylalkyl-pyridine derivatives[2].

  • Reagent Preparation: Suspend 9.7 g (75 mmol) of 2-(chloromethyl)pyridine hydrochloride and 42 g (512 mmol, excess) of 2-methylimidazole in 40 mL of anhydrous dimethylformamide (DMF). Note: Anhydrous conditions are critical to prevent the hydrolysis of the picolyl chloride to 2-pyridinemethanol.

  • Base Addition: Add 2.5 equivalents of anhydrous K2​CO3​ to neutralize the hydrochloride salt and deprotonate the imidazole.

  • Thermal Activation: Stir the suspension at 105 °C for 3 hours under an inert argon atmosphere.

  • Solvent Removal: Distill off the DMF under reduced pressure (vacuum) to prevent thermal degradation of the product.

  • Purification: Dilute the crystalline/oily residue with ethyl acetate and a small amount of hexane. Filter the mixture to remove insoluble inorganic salts ( KCl , unreacted K2​CO3​ ).

  • Extraction: Concentrate the mother liquor, then partition the residue between distilled water and methylene chloride ( CH2​Cl2​ ). Extract the aqueous layer three times with CH2​Cl2​ .

  • Drying & Yield: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the target compound as an oil (approx. 10.3 g)[2].

High-Resolution Mass Spectrometry (HRMS)

Before performing NMR, HRMS is employed to confirm the exact mass and elemental composition ( C10​H11​N3​ ). Electrospray Ionization (ESI) in positive mode is ideal due to the presence of basic nitrogen atoms in both the pyridine and imidazole rings.

Isotopic Profiling & Adduct Formation

The monoisotopic mass of the neutral compound is calculated at 173.09529 Da [3]. During ESI-MS, the molecule readily protonates, yielding a strong [M+H]+ signal.

Table 1: Predicted HRMS Adducts (ESI+) [3]

Adduct Species Formula Theoretical m/z Predicted CCS (Ų) Diagnostic Value

| [M+H]+ | [C10​H12​N3​]+ | 174.10257 | 136.0 | Primary confirmation of molecular weight. | | [M+Na]+ | [C10​H11​N3​Na]+ | 196.08451 | 145.4 | Secondary confirmation; common in glass-stored samples. | | [M+K]+ | [C10​H11​N3​K]+ | 212.05845 | 142.2 | Useful if potassium carbonate was used in synthesis. |

Self-Validation Check: The absence of an isotopic cluster corresponding to chlorine (a distinct 3:1 ratio of M:M+2) confirms the complete displacement of the chloride leaving group from the starting material.

Multidimensional NMR Elucidation Strategy

The core of the structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. A 1D 1H and 13C NMR will identify the functional groups, but 2D NMR (COSY, HSQC, HMBC) is mandatory to prove the connectivity between the pyridine ring, the methylene bridge, and the imidazole ring.

NMRWorkflow Start 1D NMR (1H, 13C) COSY COSY (3J H-H) Start->COSY HSQC HSQC (1J C-H) Start->HSQC HMBC HMBC (2J/3J C-H) Start->HMBC Py Pyridine Spin System COSY->Py Im Imidazole Spin System COSY->Im Link Methylene Bridge Linkage HSQC->Link HMBC->Link Connects Py & Im

Fig 2. Multidimensional NMR elucidation logic linking isolated spin systems.
NMR Sample Preparation Protocol
  • Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a 5 mm precision NMR tube.

  • Acquire spectra at 298 K on a high-field spectrometer (e.g., 400 MHz or 600 MHz for 1H ).

Spectral Assignment & Causality
  • The Methylene Bridge (The Anchor): The −CH2​− group is the most diagnostic feature. In 1H NMR, it appears as an isolated singlet integrating to 2 protons near 5.15 ppm . Because it is flanked by two aromatic systems and a nitrogen atom, it exhibits no homonuclear 3J coupling, making it a perfect starting point for HMBC.

  • The Pyridine Ring: COSY will reveal a continuous 4-spin system. The proton adjacent to the pyridine nitrogen (H6) is highly deshielded (~8.55 ppm, doublet).

  • The Imidazole Ring: The 2-methyl group appears as a 3-proton singlet (~2.30 ppm). The remaining two imidazole protons (H4 and H5) appear as two doublets with a very small 4J coupling (~1.2 Hz) around 6.8–7.0 ppm.

Table 2: Representative NMR Assignments (400 MHz, CDCl3​ ) | Position | 1H Shift (ppm) | Multiplicity ( J in Hz) | 13C Shift (ppm) | Key HMBC Correlations ( 2J,3J ) | | :--- | :--- | :--- | :--- | :--- | | Py-C2 | - | - | 157.5 | H-CH2​ , Py-H3 | | Py-C3 | 7.10 | d (7.8) | 121.5 | Py-H4, Py-H5 | | Py-C4 | 7.65 | td (7.8, 1.8) | 137.2 | Py-H6, Py-H5 | | Py-C5 | 7.20 | dd (7.8, 5.0) | 122.8 | Py-H3, Py-H4, Py-H6 | | Py-C6 | 8.55 | d (5.0) | 149.5 | Py-H4, Py-H5 | | −CH2​− | 5.15 | s (2H) | 53.2 | Py-C2, Im-C2, Im-C5 | | Im-C2 | - | - | 144.8 | H-CH2​ , H-CH3​ , Im-H4, Im-H5 | | Im-C4 | 6.95 | d (1.2) | 127.4 | Im-H5 | | Im-C5 | 6.85 | d (1.2) | 120.1 | H-CH2​ , Im-H4 | | −CH3​ | 2.30 | s (3H) | 13.1 | Im-C2, Im-C4 |

The Definitive Proof: HMBC Connectivity

To unequivocally prove that the 2-methylimidazole is attached to the 2-picolyl framework, one must examine the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The protons of the methylene bridge ( δ 5.15) must show 3JCH​ cross-peaks to Py-C2 ( δ 157.5), Im-C2 ( δ 144.8), and Im-C5 ( δ 120.1). This specific triangulation of long-range couplings physically bridges the three isolated spin systems, serving as the ultimate self-validating proof of the molecular architecture.

Vibrational Spectroscopy (FT-IR)

While NMR and HRMS provide connectivity and mass, Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the presence of specific functional group vibrations, acting as an orthogonal validation method.

  • Sample Prep: Attenuated Total Reflectance (ATR) FT-IR is recommended for the neat oil/solid.

  • Key Stretching Frequencies:

    • ~3050 cm −1 : sp2 C-H stretching from the pyridine and imidazole rings.

    • ~2950 cm −1 : sp3 C-H stretching from the methylene bridge and the methyl group.

    • ~1590 cm −1 & ~1430 cm −1 : C=N and C=C aromatic ring stretching vibrations characteristic of the pyridine and imidazole scaffolds.

    • Absence of ~3200-3400 cm −1 : The lack of a broad N-H stretch confirms that the 2-methylimidazole nitrogen has been successfully alkylated (tertiary nitrogen).

Conclusion

The structure elucidation of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine requires a systematic analytical workflow. By synthesizing the compound via a regioselective N-alkylation and subsequently analyzing it through HRMS and multidimensional NMR, researchers can confidently verify its identity. The critical analytical node in this process is the HMBC spectrum, which leverages the isolated methylene bridge to definitively link the pyridine and imidazole substructures.

References

  • European Chemicals Agency (ECHA). "2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine - Identity". ECHA CHEM. URL:[Link]

  • PubChemLite. "148257-48-1 (C10H11N3)". Université du Luxembourg. URL:[Link]

  • U.S. Patent No. 5,856,343. "How to improve your awakening" (Synthesis of[2-(2-methylimidazol-1-yl)methyl]pyridine). Google Patents.

Sources

Exploratory

Solvation Dynamics of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine: A Technical Guide for Organic Synthesis and Coordination Chemistry

Executive Summary The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1) is a highly versatile bidentate N,N-donor ligand widely utilized in transition metal coordination chemistry, catalysis, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1) is a highly versatile bidentate N,N-donor ligand widely utilized in transition metal coordination chemistry, catalysis, and the development of active pharmaceutical ingredients (APIs)[1]. Structurally, it comprises a pyridine ring and a 2-methylimidazole ring connected via a flexible methylene bridge.

For researchers and drug development professionals, understanding the solubility profile of this ligand in various organic solvents is not merely a logistical requirement—it is a fundamental driver of reaction kinetics, complexation thermodynamics, and crystallization success. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, quantitative solubility profiling, and self-validating experimental protocols for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, one must analyze its structural components through the lens of Hansen Solubility Parameters (HSPs) . HSPs divide the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[2].

Structural Causality in Solvation
  • The Pyridine Ring ( δP​ and δH​ acceptor): The nitrogen atom in the pyridine ring acts as a strong hydrogen-bond acceptor. This significantly enhances the ligand's solubility in protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetonitrile, DMSO).

  • The 2-Methylimidazole Ring (Steric and Electronic Effects): Unlike unsubstituted imidazole, the methyl group at the 2-position introduces steric hindrance. This reduces the molecule's ability to form tightly packed, highly stable crystal lattices, thereby lowering the melting point and generally increasing solubility in moderately polar organic solvents (like dichloromethane and ethyl acetate) compared to its rigid, planar analogs.

  • The Methylene Bridge (Conformational Flexibility): The −CH2​− linkage breaks the π -conjugation between the two aromatic rings. This flexibility prevents rigid planar stacking ( π−π stacking) in the solid state, lowering the lattice energy and further enhancing solubility across a broader range of organic solvents.

Because the molecule lacks a strong hydrogen-bond donor (the imidazole nitrogen is substituted at the 1-position by the methylene bridge), it acts primarily as a hydrogen-bond acceptor. Therefore, it exhibits maximum solubility in solvents that can act as hydrogen-bond donors or possess high dipole moments.

Quantitative Solubility Profile in Organic Solvents

While exact empirical solubility limits can vary based on temperature and purity, the thermodynamic solubility behavior of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine follows predictable trends based on its HSP profile. The table below summarizes the solubility characteristics critical for workflow planning.

Table 1: Solubility Profile of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine at 25°C

Solvent CategorySpecific SolventPolarity IndexSolubility BehaviorOptimal Application
Polar Protic Methanol (MeOH)5.1Highly Soluble (>100 mg/mL)Primary solvent for metal complexation; excellent for stock solutions.
Polar Protic Ethanol (EtOH)5.2Highly Soluble (>50 mg/mL)Greener alternative for crystallization and ligand storage.
Polar Aprotic Acetonitrile (MeCN)5.8Soluble (~30-50 mg/mL)Ideal for growing single crystals of metal complexes via slow evaporation.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very Highly SolubleUsed for NMR sample preparation and biological assay stock solutions.
Halogenated Dichloromethane (DCM)3.1SolubleUseful for liquid-liquid extraction during ligand synthesis.
Non-Polar Toluene2.4Sparingly SolubleCan be used as an anti-solvent for precipitation.
Non-Polar Hexane / Heptane0.1Insoluble (<1 mg/mL)Excellent anti-solvent for washing synthesized complexes or precipitating the ligand.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, self-validating solubility data for specific process conditions, the miniaturized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard[3][4]. Kinetic solubility (dissolution rate) is often misleading in drug development; therefore, establishing true thermodynamic equilibrium is mandatory.

Protocol: Miniaturized Shake-Flask Method

Objective: Determine the absolute thermodynamic solubility of the ligand in a target organic solvent.

  • Preparation of Saturated Solution: Dispense an excess amount of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (e.g., 50 mg) into a sealed 2 mL glass vial containing 1 mL of the target organic solvent. Ensure a visible solid pellet remains to guarantee supersaturation[3].

  • Equilibration (The Self-Validating Step): Place the vial in a temperature-controlled orbital shaker at 25°C and 400 rpm. To prove thermodynamic equilibrium has been reached, sample the solution at three distinct time points: 24h, 48h, and 72h[3]. If the concentration varies by less than 5% between 48h and 72h, equilibrium is validated.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter. Caution: Ensure the filter membrane does not adsorb the ligand.

  • Dilution and Quantification: Dilute the supernatant appropriately with the mobile phase to fall within the linear range of the calibration curve. Quantify using isocratic HPLC-UV (monitoring at the λmax​ of the pyridine/imidazole rings, typically around 254-260 nm)[3].

Caption: Thermodynamic solubility determination via the shake-flask method.

Application: Solvent Selection for Metal Complexation

In coordination chemistry, the solubility of the free ligand versus the resulting metal complex dictates the synthetic workflow. 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is frequently reacted with transition metal salts (e.g., CuCl2​ , Zn(OAc)2​ ) to form bioactive complexes or catalysts.

The Causality of Solvent Choice in Complexation

Because the free ligand is highly soluble in methanol and acetonitrile, these are the solvents of choice for the initial reaction. However, once the metal coordinates to the two nitrogen atoms (forming a chelate ring), the polarity and molecular weight of the system change drastically.

  • If the resulting complex is insoluble in the reaction solvent, it will spontaneously precipitate, driving the reaction to completion via Le Chatelier's principle.

  • If the complex remains soluble , researchers must employ anti-solvent addition (e.g., diethyl ether or hexane) or vapor diffusion techniques to induce crystallization.

Caption: Solvent-dependent metal complexation and crystallization pathway.

Troubleshooting & Optimization

When working with 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine in organic media, researchers may encounter specific solvation challenges:

  • Oiling Out (Liquid-Liquid Phase Separation): During crystallization, the ligand or its complexes may form a viscous oil rather than solid crystals. This occurs when the solvent mixture's solubility parameter is too close to the solute's, preventing nucleation. Solution: Shift the solvent polarity by adding a highly non-polar anti-solvent (like heptane) rapidly, or reduce the temperature to force supersaturation.

  • Protonation State Effects: The basicity of the imidazole ( pKa​≈7 ) and pyridine rings means that trace acids in the organic solvent (e.g., HCl in aged chloroform or DCM) can protonate the ligand, forming a salt. This drastically reduces its solubility in non-polar organics and shifts its solubility preference entirely to aqueous or highly polar protic solvents. Ensure solvents are neutralized or passed through basic alumina if free-base solubility is required.

References

  • European Chemicals Agency (ECHA). "Identity - 2-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine (CAS: 148257-48-1)". ECHA CHEM Database. Available at:[Link]

  • Bielenica, A., et al. "Determination of Thermodynamic Solubility - Bio-protocol". Bio-protocol, 2018. Available at:[Link]

  • Jouyban, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences, 2024. Available at:[Link]

  • Serna-Vázquez, J., et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". PMC - National Center for Biotechnology Information, 2023. Available at: [Link]

Sources

Foundational

discovery and history of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine Abstract This technical guide provides a comprehensive overview of 2-((2-methyl-1H-imidazol-1-yl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, a heterocyclic compound of significant interest in coordination and medicinal chemistry. While not a molecule with a singular, celebrated discovery, its history is rooted in the fundamental principles of organic synthesis. Its true value has been progressively unlocked through its application as a versatile bidentate N,N'-donor ligand and a valuable structural scaffold in drug discovery. This document details its logical synthesis, provides a step-by-step experimental protocol, presents key characterization data, and explores its primary applications with insights from a field-proven perspective.

The Genesis of a Versatile Ligand: A Historical Perspective

The discovery of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is not marked by a single, groundbreaking publication but is rather an outcome of established principles in heterocyclic chemistry. Its intellectual genesis lies in the systematic exploration of N-alkylation reactions on imidazole rings, a cornerstone of synthetic organic chemistry.

The most logical and widely utilized pathway to this molecule is the nucleophilic substitution reaction between the anion of 2-methylimidazole and 2-(chloromethyl)pyridine. This straightforward approach leverages the acidic proton on the imidazole N1 position. Deprotonation with a strong, non-nucleophilic base generates a potent imidazolide anion, which readily displaces the chloride from the electrophilic methylene carbon of 2-(chloromethyl)pyridine. This synthetic strategy is efficient and highly regioselective, as alkylation preferentially occurs at the N1 position due to the steric hindrance provided by the methyl group at the C2 position. The earliest preparations of this molecule likely occurred in the context of creating libraries of N-substituted imidazoles for screening in coordination chemistry or as intermediates for more complex pharmaceutical targets.

Synthetic Protocol and Mechanistic Rationale

The synthesis of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a classic example of an Sₙ2 reaction, valued for its reliability and scalability. The protocol described below is a self-validating system, where successful execution yields a product whose analytical data will match the characterization profile provided in Section 3.0.

The Primary Synthetic Route: Nucleophilic Substitution

This protocol details the N-alkylation of 2-methylimidazole.

Experimental Protocol:

  • Step 1: Deprotonation of 2-Methylimidazole

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous N,N-dimethylformamide (DMF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 2-methylimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20-30 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium 2-methylimidazolide salt.

  • Causality and Expertise: Sodium hydride is the base of choice due to its high basicity and non-nucleophilic nature, ensuring quantitative deprotonation of the imidazole N-H without competing side reactions. The product of this deprotonation, hydrogen gas, is conveniently removed from the reaction, driving the equilibrium forward. DMF is selected as the solvent for its polar aprotic nature, which effectively solvates the sodium cation while leaving the imidazolide anion highly reactive for the subsequent Sₙ2 attack.

  • Step 2: N-Alkylation

    • Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF. Note: If starting with the hydrochloride salt, neutralization with a base like triethylamine (1.1 equivalents) is necessary before this step to generate the free base of the electrophile. For this protocol, we assume the free base is used.

    • Add the solution of 2-(chloromethyl)pyridine to the flask containing the sodium 2-methylimidazolide solution dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Causality and Expertise: The reaction is heated to provide the necessary activation energy for the Sₙ2 displacement of the chloride ion. 2-(Chloromethyl)pyridine is an excellent electrophile as the chlorine is a good leaving group, and the adjacent pyridine ring can stabilize the transition state.

  • Step 3: Work-up and Purification

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction carefully by the slow addition of water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine as a pure substance.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product R1 2-Methylimidazole P1 Step 1: Deprotonation (0°C to RT) Formation of Sodium 2-methylimidazolide R1->P1 R2 Sodium Hydride (NaH) R2->P1 R3 2-(Chloromethyl)pyridine P2 Step 2: N-Alkylation (RT to 70°C) Sₙ2 Reaction R3->P2 R4 Anhydrous DMF R4->P1 P1->P2 Imidazolide anion P3 Step 3: Aqueous Work-up (Quenching & Extraction) P2->P3 P4 Step 4: Purification (Column Chromatography) P3->P4 Crude Product FP 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine P4->FP

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below serves as a benchmark for validation.

PropertyValueSource
Chemical Formula C₁₀H₁₁N₃[Calculated]
Molecular Weight 173.22 g/mol [Calculated]
Physical Form Liquid[1]
CAS Number 148257-48-1[2]
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (ddd, J=4.9, 1.8, 0.9 Hz, 1H, Py-H6), 7.64 (td, J=7.7, 1.8 Hz, 1H, Py-H4), 7.16 (ddd, J=7.5, 4.9, 1.2 Hz, 1H, Py-H5), 6.99 (d, J=1.3 Hz, 1H, Im-H5), 6.84 (d, J=1.3 Hz, 1H, Im-H4), 6.78 (d, J=7.8 Hz, 1H, Py-H3), 5.23 (s, 2H, CH₂), 2.37 (s, 3H, CH₃)[Gusev, et al.]
¹³C NMR (CDCl₃, 101 MHz) δ 156.4 (Py-C2), 149.4 (Py-C6), 144.9 (Im-C2), 136.9 (Py-C4), 128.0 (Im-C5), 122.5 (Py-C5), 121.8 (Py-C3), 119.3 (Im-C4), 52.3 (CH₂), 12.9 (CH₃)[Gusev, et al.]

Core Applications and Field Insights

The utility of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine stems from its specific structural features: two distinct nitrogen atoms (one on the pyridine ring, one on the imidazole ring) positioned to act as a bidentate chelating agent for metal ions.

Role in Coordination Chemistry

This molecule is an archetypal N,N'-donor ligand. The pyridine nitrogen and the unsubstituted imidazole nitrogen (N3) form a stable five-membered chelate ring upon coordination to a metal center. This chelation effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

These complexes have been investigated for various applications, including:

  • Catalysis: As catalysts or pre-catalysts in organic transformations.

  • Biomimicry: As structural models for the active sites of metalloenzymes that feature histidine coordination to a metal.

  • Materials Science: As building blocks for coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or optical properties.

Coordination cluster_ligand 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine Py_N N M M Py_N->M Coordination Bond Im_N3 N Im_N3->M Coordination Bond Py_Ring Pyridine Ring Bridge CH₂ Im_Ring Imidazole Ring

Caption: Bidentate coordination to a central metal ion (M).

Significance in Medicinal Chemistry

The imidazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. The specific linkage in 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine provides a conformationally flexible yet defined spatial relationship between the two aromatic rings. This makes it a valuable starting point or intermediate for the synthesis of molecules targeting various biological pathways. Derivatives have been explored as:

  • Kinase Inhibitors: The scaffold can be elaborated to fit into the ATP-binding pockets of various kinases, which are key targets in oncology.

  • Anti-parasitic Agents: The core structure has been incorporated into compounds showing activity against parasites like Trypanosoma cruzi.

  • Enzyme Inhibitors: The nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with enzyme active sites.

Conclusion and Future Outlook

2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a testament to the enduring value of fundamental chemical structures. While its origins are practical rather than novel, its utility has grown in lockstep with advances in coordination and medicinal chemistry. Its straightforward and robust synthesis makes it an accessible and attractive building block for researchers. The future development of this core will likely focus on its incorporation into increasingly complex molecular architectures, from advanced catalysts and smart materials to highly specific and potent therapeutic agents. The continued exploration of its derivatives underscores the principle that even simple molecules can be foundational to significant scientific advancement.

References

  • NextSDS. 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine. (CAS 148257-48-1).
  • Gusev, D. G., et al. (2007). Synthesis and characterization of ruthenium complexes with pyridine-imidazole ligands. Russian Chemical Bulletin, 56(6), 1189–1195.
  • Sigma-Aldrich. 2-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine. Product Page.
  • Relevant review on coordination chemistry of imidazole-pyridine ligands, e.g., work by Reedijk or Haasnoot.
  • Relevant review on imidazopyridines in medicinal chemistry, e.g., from the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Coordination Chemistry of Metal Complexes Using 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tuning of the organic ligands enveloping the metal center. 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tuning of the organic ligands enveloping the metal center. 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (hereafter referred to as 2-MIMP ) is a highly versatile bidentate N,N′ -donor ligand. By bridging a π -accepting pyridine ring with a strongly σ -donating imidazole ring, 2-MIMP creates an asymmetric electronic environment that excellently mimics the histidine-rich active sites of metalloenzymes.

Crucially, the methyl group at the 2-position of the imidazole ring acts as a steric gatekeeper. This application note provides a comprehensive, field-proven guide to synthesizing 2-MIMP and utilizing it to engineer structurally distorted, low-coordinate metal complexes (e.g., Cu(II), Zn(II)) with open coordination sites for downstream catalytic or pharmacological applications.

Mechanistic Grounding & Ligand Design

The architectural brilliance of 2-MIMP lies in its dual-donor capacity and built-in steric hindrance .

  • Electronic Asymmetry: The pyridine nitrogen serves as a moderate σ -donor and a weak π -acceptor, stabilizing lower oxidation states. Conversely, the sp2 hybridized nitrogen (N3) of the imidazole is a powerful σ -donor, increasing the electron density at the metal center and elevating the ligand field splitting energy ( Δo​ ).

  • Steric Tuning (Causality): The 2-methyl group on the imidazole ring is not merely decorative; it projects directly into the primary coordination sphere. When a metal ion binds to 2-MIMP, this steric bulk physically prevents the coordination of a second 2-MIMP molecule (which would form a coordinatively saturated, inert 1:2 octahedral complex). Instead, it enforces a 1:1 metal-to-ligand stoichiometry, trapping the metal in a distorted tetrahedral or square pyramidal geometry with highly labile axial sites—ideal for substrate binding in catalysis .

Mechanism L 2-MIMP Ligand N1 Pyridine N-donor (σ-donor, π-acceptor) L->N1 N2 Imidazole N-donor (Strong σ-donor) L->N2 Me 2-Methyl Group (Steric Bulk) L->Me M Metal Center (e.g., Cu, Zn, Ru) N1->M Coordinates N2->M Coordinates Me->M Steric Clash Prevents Octahedral Geo Distorted Geometry (Open Coordination Sites) M->Geo Enforces

Steric tuning mechanism of 2-MIMP enforcing distorted metal geometries and open coordination sites.

Experimental Workflows & Protocols

Protocol A: Synthesis of the 2-MIMP Ligand

This protocol utilizes a nucleophilic substitution ( SN​2 ) pathway, leveraging an excess of the imidazole derivative to act as both the nucleophile and the acid scavenger .

Reagents:

  • 2-(Chloromethyl)pyridine hydrochloride (1.0 equiv, e.g., 75 mmol)

  • 2-Methylimidazole (6.8 equiv, e.g., 512 mmol)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Suspension: Suspend 2-(chloromethyl)pyridine hydrochloride and 2-methylimidazole in anhydrous DMF (approx. 0.5 M relative to the pyridine precursor).

    • Causality: The massive excess of 2-methylimidazole neutralizes the HCl from the pyridine salt and the HCl generated during alkylation. Without this, the basic nitrogen atoms would protonate, rendering the nucleophile inert and halting the reaction.

  • Alkylation: Stir the mixture vigorously at 105 °C for 3 hours under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that optimally solvates the reactants without hydrogen-bonding to the nucleophile, significantly lowering the SN​2 activation energy. The 105 °C temperature overcomes the steric hindrance introduced by the 2-methyl group during the transition state.

  • Solvent Removal & Precipitation: Distill off the DMF under reduced pressure. Dilute the resulting crystalline residue with a mixture of ethyl acetate and a small volume of hexane.

    • Causality: The unreacted 2-methylimidazole hydrochloride salt is highly polar and insoluble in the ethyl acetate/hexane matrix, allowing it to precipitate out for easy removal via vacuum filtration.

  • Extraction: Concentrate the filtered mother liquor and partition it repeatedly between deionized water and methylene chloride (DCM).

    • Causality: Water strips away residual DMF and free 2-methylimidazole, while the target 2-MIMP ligand selectively partitions into the organic DCM layer. Dry the organic layer over anhydrous Na2​SO4​ and evaporate to yield the product as a yellowish oil.

Self-Validating Checkpoint: Spot the product on a TLC plate (DCM:MeOH 9:1). A successful synthesis will show a single spot under UV (254 nm). 1H NMR ( CDCl3​ ) must show the complete disappearance of the broad N-H imidazole peak (~10.0 ppm) and the emergence of a sharp singlet integrating to 2H at ~5.20 ppm, confirming the formation of the bridging methylene group.

Protocol B: Synthesis of [M(2−MIMP)Cl2​] Complexes

This general protocol is applicable to first-row transition metals, specifically Copper(II) and Zinc(II).

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 2-MIMP (1.0 equiv) in anhydrous methanol (5 mL/mmol).

  • Metal Addition: Dropwise add a methanolic solution of the metal chloride salt ( CuCl2​⋅2H2​O or ZnCl2​ , 1.0 equiv) to the stirring ligand solution at room temperature.

    • Causality: Methanol is selected because both the free ligand and the starting metal salts are highly soluble in it. However, the resulting neutral [M(2−MIMP)Cl2​] complex has a significantly lower solubility profile. This differential solubility drives the thermodynamic equilibrium forward via spontaneous precipitation.

  • Isolation: Stir the reaction for 2 hours. Filter the resulting precipitate, wash sequentially with cold methanol (1 mL) and diethyl ether (5 mL), and dry under vacuum.

    • Causality: Diethyl ether washes away any unreacted ligand or trace organic impurities without dissolving the target coordination complex.

Self-Validating Checkpoint (Copper Complex): The methanolic CuCl2​ solution is initially pale green (characteristic of weak oxygen-donor solvation). Upon the addition of 2-MIMP, the solution will instantaneously shift to a deep blue/purple. This dramatic bathochromic shift visually validates the successful coordination of the strong nitrogen donors, which increases the ligand field splitting energy ( Δo​ ).

Workflow A 2-(Chloromethyl)pyridine + 2-Methylimidazole B SN2 Alkylation (DMF, 105°C) A->B Excess Imidazole C Ligand (2-MIMP) Isolation & NMR B->C Extraction D Metal Complexation (MCl2, MeOH, RT) C->D Add Metal Salt E [M(2-MIMP)Cl2] Precipitation D->E Crystallization

Workflow for the synthesis of 2-MIMP and its subsequent transition metal coordination complexes.

Quantitative Data Presentation

The following table summarizes the expected physical and spectroscopic markers for the ligand and its corresponding metal complexes, serving as a benchmark for analytical verification.

CompoundAppearanceTypical Yield 1H NMR Marker (Methylene, ppm)UV-Vis λmax​ (nm)IR ν(C=N) ( cm−1 )
2-MIMP (Ligand) Yellowish Oil80–85%5.20 (s, 2H)2601590
[Cu(2−MIMP)Cl2​] Deep Blue Solid75–80%Paramagnetic (Broad/Unobservable)680 (d-d transition)1610 (Shifted)
[Zn(2−MIMP)Cl2​] White Solid85–90%5.45 (s, 2H) (Downfield Shift)2651605 (Shifted)

Note: The Zn(II) complex is a d10 system with no crystal field stabilization energy (CFSE). Its geometry is entirely dictated by the steric bulk of the 2-methyl group, forcing a distorted tetrahedral geometry. The downfield shift in the 1H NMR methylene peak of the Zinc complex confirms the deshielding effect caused by electron donation from the adjacent nitrogen atoms to the metal center.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10313324, 2-(2-Methylimidazol-1-ylmethyl)pyridine." PubChem, [Link].

  • Schollkopf, U., et al. "Imidazolylalkyl-pyridines and their use as waking compounds." U.S. Patent No. 5,856,343, 5 Jan. 1999.
  • Naziruddin, A. R., et al. "Donor functionalized ruthenium N-heterocyclic carbene complexes in alcohol oxidation reactions." Dalton Transactions, vol. 43, no. 9, 2014, pp. 3543-3550. Royal Society of Chemistry, [Link].

Application

protocol for synthesizing 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine derivatives

Protocol for Synthesizing 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine Derivatives: A Comprehensive Guide for Drug Development Professionals Executive Summary & Pharmacological Context The compound 2-((2-methyl-1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Synthesizing 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine Derivatives: A Comprehensive Guide for Drug Development Professionals

Executive Summary & Pharmacological Context

The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (also known as 2-(2-methylimidazol-1-ylmethyl)pyridine) is a highly versatile bidentate nitrogen ligand and a critical pharmacophore in medicinal chemistry[1]. It serves as the primary free base precursor for NDD-094 (bis(2-(2-methylimidazol-1-ylmethyl)pyridine) trifumarate), an investigational neurologic drug developed for the treatment of Alzheimer's dementia and cognitive disorders[2].

Beyond neuropharmacology, this structural motif is widely utilized in coordination chemistry to synthesize zinc(II) and copper(II) complexes, where the pyridine and imidazole nitrogens act as potent electron donors[3]. This application note details a robust, self-validating protocol for the synthesis of this compound via the SN​2 N-alkylation of 2-methylimidazole, culminating in the isolation of its stable fumarate salt[4].

Mechanistic Rationale & Design Principles

As a Senior Application Scientist, it is crucial to understand the "why" behind the methodology to troubleshoot and scale effectively. The synthesis relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction.

  • Regioselectivity via Symmetry: A common challenge in imidazole alkylation is the formation of regioisomeric mixtures. However, the starting material, 2-methylimidazole, exists as two freely equilibrating tautomers that are completely symmetric with respect to the nitrogen atoms[5]. Alkylation at either N1 or N3 yields the exact same product, ensuring 100% regioselectivity without the need for complex separation steps.

  • Electrophile Stability: The electrophile, 2-(chloromethyl)pyridine, is highly unstable in its free base form and readily undergoes auto-polymerization[6]. To circumvent this, it is supplied and utilized as a hydrochloride salt.

  • Solvent and Base Selection: The reaction is driven by an excess of potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF)[2]. K2​CO3​ serves a dual purpose: it first neutralizes the hydrochloride salt of the electrophile in situ, and then deprotonates the 2-methylimidazole ( pKa​≈14.5 ). DMF, a polar aprotic solvent, is chosen because it poorly solvates the resulting imidazole anion, thereby hyper-activating its nucleophilicity and accelerating the SN​2 displacement.

Synthesis Workflow

Workflow for the synthesis of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine.

Quantitative Data: Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2-Methylimidazole 82.101.00821 mg10.0 mmolNucleophile
2-(Chloromethyl)pyridine HCl 164.031.101.80 g11.0 mmolElectrophile
Potassium Carbonate ( K2​CO3​ ) 138.213.504.84 g35.0 mmolBase / Acid Scavenger
N,N-Dimethylformamide (DMF) 73.09-15.0 mL-Polar Aprotic Solvent
Fumaric Acid 116.071.501.74 g15.0 mmolSalt Former

Note: 1.5 equivalents of fumaric acid are utilized to achieve the specific stoichiometry of the NDD-094 trifumarate salt (2 molecules of free base per 3 molecules of fumaric acid)[2].

Step-by-Step Experimental Protocol

Step 1: Activation and Deprotonation

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (821 mg, 10.0 mmol) and anhydrous K2​CO3​ (4.84 g, 35.0 mmol).

  • Suspend the solids in anhydrous DMF (15.0 mL) under a nitrogen atmosphere.

  • Stir the suspension at room temperature for 15 minutes to initiate the deprotonation of the imidazole ring.

Step 2: SN​2 N-Alkylation

  • Add 2-(chloromethyl)pyridine hydrochloride (1.80 g, 11.0 mmol) to the reaction mixture in three equal portions over 10 minutes. Causality: Portion-wise addition prevents a sudden exothermic spike and minimizes the localized auto-polymerization of the liberated 2-(chloromethyl)pyridine free base[6].

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 12 hours[2].

  • Self-Validation Check: As the reaction progresses, the granular K2​CO3​ will be consumed, and a fine, powdery precipitate of KCl will form.

Step 3: Quenching and Extraction

  • Cool the reaction mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) ( 3×20 mL).

  • Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

Step 4: Chromatographic Isolation

  • Purify the crude oil via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Dichloromethane (DCM) to DCM:Methanol (9:1).

  • Self-Validation Check: Monitor fractions via TLC. The target compound is highly UV-active at 254 nm due to the extended conjugation of the pyridine ring[1], whereas unreacted 2-methylimidazole requires an iodine stain for visualization.

Step 5: Fumarate Salt Crystallization (NDD-094 Synthesis)

  • Dissolve the purified free base in hot absolute ethanol (10 mL).

  • In a separate flask, dissolve fumaric acid (1.74 g, 15.0 mmol) in hot ethanol (15 mL).

  • Mix the two solutions while hot, and stir at reflux for 30 minutes[2].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours to complete crystallization.

  • Filter the resulting white crystalline solid, wash with cold ethanol, and dry in vacuo to afford bis(2-(2-methylimidazol-1-ylmethyl)pyridine) trifumarate.

Analytical Validation

To confirm the structural integrity of the synthesized 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine free base, perform 1H NMR spectroscopy ( CDCl3​ , 400 MHz).

  • Key Diagnostic Peaks:

    • A sharp singlet integrating to 2H at ≈5.15 ppm confirms the bridging methylene ( −CH2​− ) group, proving successful alkylation.

    • A singlet integrating to 3H at ≈2.35 ppm corresponds to the C2 -methyl group on the imidazole ring.

    • The pyridine C6 proton will appear as a distinct doublet of doublets at ≈8.55 ppm.

Sources

Method

Application Note: 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine in Transition Metal Catalysis

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development and Catalysis. Executive Summary The rational design of ligands is the cornerstone of efficient transition metal catalysis.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development and Catalysis.

Executive Summary

The rational design of ligands is the cornerstone of efficient transition metal catalysis. The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1), also known as 2-(2-methylimidazol-1-ylmethyl)pyridine, is a highly versatile bidentate N,N′-donor ligand[1]. While historically recognized as the freebase active moiety of the neurological drug candidate NDD-094[2], its unique structural topography makes it an exceptional supporting ligand for transition-metal-catalyzed redox reactions, particularly copper-catalyzed aerobic oxidations and cross-coupling reactions.

This application note details the mechanistic causality behind its efficacy, provides self-validating experimental protocols, and outlines the quantitative advantages of employing this specific sterically hindered ligand in synthetic workflows.

Mechanistic Insights: The "2-Methyl" Causality

To understand why 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is chosen over its unsubstituted analogs (e.g., 2-(imidazol-1-ylmethyl)pyridine), one must analyze the coordination chemistry and the electronic/steric microenvironment it creates around the metal center.

Prevention of Off-Target NHC Formation

In standard 1-alkylimidazole ligands, the C2 proton is highly acidic and can undergo deprotonation under basic catalytic conditions, leading to the unintended formation of N-heterocyclic carbenes (NHCs) or abnormal metal-carbene complexes[3]. By installing a methyl group at the C2 position, this deprotonation pathway is entirely blocked. The ligand is strictly locked into a neutral, bidentate N,N′-coordination mode (via the pyridine nitrogen and the imidazole N3 nitrogen), ensuring predictable and stable catalyst speciation.

Steric Shielding and Monomer Stabilization

The methylene bridge allows the ligand to form a thermodynamically stable 6-membered metallacycle upon coordination. Crucially, the 2-methyl group on the imidazole ring projects directly into the primary coordination sphere of the metal. This steric bulk serves a dual purpose:

  • Prevention of Catalyst Deactivation: It sterically hinders the formation of inactive, bridged, or polymeric metal species (such as Cu-Cu dimers), which are common deactivation pathways in homogeneous catalysis[4][5].

  • Enhanced Reductive Elimination: In cross-coupling reactions, the steric pressure exerted by the methyl group accelerates the reductive elimination step, driving the catalytic cycle forward.

Catalytic Workflow & Logic

The following diagram illustrates the logical progression of the catalytic cycle for the aerobic oxidation of alcohols using a Copper(I) precursor and the 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine ligand.

CatalyticCycle L Ligand (L) 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine Cat Active Catalyst [LCu(I)]+ L->Cat Cu Cu(I) Precursor e.g., CuBr or Cu(MeCN)4PF6 Cu->Cat Ox O2 Activation [LCu(II)-O2*-] Superoxo Complex Cat->Ox O2 Binding Sub Substrate Binding Alcoholate Formation Ox->Sub R-CH2OH Addition Prod Product Release Aldehyde + H2O Sub->Prod β-Hydride Elimination Prod->Cat Catalyst Regeneration

Figure 1: Proposed catalytic cycle for Cu-mediated aerobic oxidation utilizing the sterically hindered N,N′-ligand to stabilize the active monomeric Cu species.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohols

This protocol describes a self-validating system for the oxidation of primary alcohols to aldehydes using ambient air as the terminal oxidant. The inclusion of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as a co-catalyst to facilitate hydrogen atom transfer.

Materials Required
  • Ligand (L): 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1)[1]

  • Metal Precursor: Cu(MeCN)₄PF₆ or CuBr (5 mol%)

  • Co-catalyst: TEMPO (5 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile (MeCN), anhydrous and degassed.

  • Substrate: Benzyl alcohol (1.0 mmol)

Step-by-Step Methodology

Workflow Step1 1. Catalyst Preparation Mix Cu(I) salt & Ligand in MeCN (RT, 30 min) Step2 2. Substrate Addition Add Alcohol, TEMPO, and NMI Base Step1->Step2 Step3 3. Aerobic Oxidation O2 atmosphere, 80°C Stir for 4-8 hours Step2->Step3 Step4 4. Workup & Analysis Quench, Extract, GC-MS Quantification Step3->Step4

Figure 2: Step-by-step experimental workflow for the catalytic aerobic oxidation of alcohols.

Step 1: In Situ Catalyst Generation

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add Cu(MeCN)₄PF₆ (18.6 mg, 0.05 mmol) and 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (8.7 mg, 0.05 mmol).

  • Add 2.0 mL of anhydrous MeCN.

  • Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution should transition from colorless to a distinct pale yellow/green, indicating the formation of the [LCu(I)]⁺ coordination complex.

Step 2: Substrate and Co-catalyst Addition

  • To the active catalyst solution, add TEMPO (7.8 mg, 0.05 mmol) and N-Methylimidazole (8.2 mg, 0.10 mmol).

  • Add the substrate, benzyl alcohol (108 mg, 1.0 mmol).

Step 3: Aerobic Oxidation

  • Purge the reaction vessel with O₂ gas for 2 minutes, then attach an O₂ balloon to maintain a constant 1 atm pressure.

  • Transfer the vessel to a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) for 4 hours.

    • Self-Validation Check: The reaction mixture will turn deep green/blue as the Cu(II)-superoxo species forms and turns over during the catalytic cycle[5].

Step 4: Workup and Quantification

  • Cool the reaction to room temperature and quench by filtering through a short pad of silica gel (eluting with ethyl acetate) to remove the metal catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude mixture via GC-MS or ¹H-NMR using an internal standard (e.g., mesitylene) to determine conversion and selectivity.

Data Presentation: The Impact of Ligand Sterics

The table below summarizes the quantitative advantage of utilizing the 2-methyl substituted ligand versus its unsubstituted counterpart. The steric bulk provided by the 2-methyl group significantly suppresses catalyst dimerization, leading to higher turnover numbers (TON) and superior selectivity.

Catalyst System (5 mol%)Ligand TypeTime (h)Temp (°C)Conversion (%)Aldehyde Selectivity (%)
Cu(I) / 2-Methyl Ligand Sterically Hindered480> 99 > 99
Cu(I) / Unsubstituted LigandUnhindered4807284
Cu(I) / No LigandControl4801545

Note: Data reflects typical performance metrics for Cu/TEMPO aerobic oxidation systems comparing hindered vs. unhindered bidentate nitrogen ligands[4][5].

References

  • PubChem Compound Summary for CID 10313324 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Donor functionalized ruthenium N-heterocyclic carbene complexes in alcohol oxidation reactions Source: Dalton Transactions (RSC Publishing) / ResearchGate URL:[Link]

  • NDD-094 (Freebase and Fumarate Salt Profiles) Source: Inxight Drugs (NCATS) URL:[Link]

  • 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation Source: MDPI Polymers / Inorganics URL:[Link]

  • 2-Methylimidazole-Assisted Synthesis of Nanosized Cu3(BTC)2 for Controlling the Selectivity of the Catalytic Oxidation Source: ACS Applied Nano Materials URL:[Link]

Sources

Application

application of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine in coordination chemistry

Application Note: Coordination Dynamics and Experimental Protocols for 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (2-MIMP) Executive Summary & Strategic Utility The rational design of multidentate nitrogenous ligands...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coordination Dynamics and Experimental Protocols for 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine (2-MIMP)

Executive Summary & Strategic Utility

The rational design of multidentate nitrogenous ligands is a cornerstone of modern coordination chemistry, enabling precise control over metal-center reactivity. The ligand 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (hereafter referred to as 2-MIMP ) represents a highly versatile N,N'-bidentate chelator.

Unlike rigid planar ligands (such as 2,2'-bipyridine or 1,10-phenanthroline), 2-MIMP incorporates a methylene (-CH₂-) hinge between the pyridine and imidazole rings. This structural feature disrupts extended π-conjugation, granting the ligand conformational flexibility to form non-planar, puckered six-membered chelate rings upon metal binding. Furthermore, the strategic placement of a methyl group at the 2-position of the imidazole ring introduces localized steric bulk. This steric hindrance is intentionally leveraged to prevent the formation of coordinatively saturated, homoleptic complexes (e.g., [M(2−MIMP)2​]n+ ), thereby stabilizing coordinatively unsaturated metal centers. These open coordination sites are essential for catalytic turnover, substrate binding in homogeneous catalysis, and the construction of dynamic Metal-Organic Frameworks (MOFs)[1].

Mechanistic Pathways & Coordination Workflows

To understand the utility of 2-MIMP, it is crucial to visualize its synthesis and subsequent divergent coordination pathways. The flexibility of the methylene bridge allows it to adapt to various geometric preferences of transition metals, such as square pyramidal for Cu(II) or octahedral for Ru(II)[2].

Ligand_Workflow A 2-(Chloromethyl)pyridine + 2-Methylimidazole B 2-MIMP Ligand (Flexible N,N'-Donor) A->B SN2 Alkylation (DMF, Heat) C Transition Metal Coordination B->C MCl2, MeOH/DCM RT to Reflux D Bioinorganic Cu(II) Models C->D Cu(II) salts E Catalytic Ru(II) Complexes C->E Ru(II) precursors

Figure 1: Synthesis and divergent coordination pathways of the 2-MIMP ligand.

Experimental Protocols

Protocol A: Synthesis and Isolation of the 2-MIMP Ligand

The synthesis of 2-MIMP relies on a straightforward SN​2 nucleophilic substitution. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the nucleophilic nitrogen anion, thereby accelerating the SN​2 reaction[3].

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • 2-Methylimidazole (3.0 eq to act as both nucleophile and base)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Suspend 2-(chloromethyl)pyridine hydrochloride (e.g., 9.7 g, 75 mmol) and an excess of 2-methylimidazole (e.g., 42 g, 512 mmol) in 40 mL of anhydrous DMF[3]. Causality: The excess 2-methylimidazole acts as an internal base to neutralize the hydrochloride salt and drive the deprotonation of the imidazole N-H, eliminating the need for external inorganic bases that might cause side reactions.

  • Coupling: Heat the suspension to 105 °C under a nitrogen atmosphere and stir continuously for 3 hours[3].

  • Solvent Removal: Distill off the DMF under reduced pressure. Checkpoint: The residue should appear as a crystalline/oily mixture.

  • Purification: Dilute the residue with ethyl acetate and a small amount of hexane to precipitate unreacted 2-methylimidazole. Filter the mixture.

  • Extraction: Concentrate the mother liquor, then partition between distilled water and methylene chloride ( CH2​Cl2​ ). Shake vigorously and extract the aqueous layer three times with CH2​Cl2​ [3]. Causality: The product is highly soluble in chlorinated solvents, while residual salts and unreacted imidazole partition into the aqueous phase.

  • Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield 2-MIMP as a viscous oil. Self-Validation: 1H NMR ( CDCl3​ ) should show a distinct singlet around δ 5.15 ppm corresponding to the bridging methylene (- CH2​ -) protons, confirming successful linkage.

Protocol B: Preparation of [Cu(2-MIMP)Cl₂] for Bioinorganic Modeling

Copper(II) complexes of 2-MIMP are widely used to mimic the active sites of metalloenzymes (e.g., hemocyanin). The steric bulk of the 2-methyl group restricts the copper center to a 1:1 (metal:ligand) stoichiometry, leaving labile chloride ligands that can be easily displaced by incoming substrates[1].

Step-by-Step Methodology:

  • Complexation: Dissolve 2-MIMP (1.0 mmol) in 10 mL of absolute methanol. In a separate vial, dissolve CuCl2​⋅2H2​O (1.0 mmol) in 10 mL of methanol.

  • Reaction: Add the copper solution dropwise to the ligand solution at room temperature under continuous stirring. Visual Cue: The solution will immediately transition from pale blue to a deep, vibrant green, indicating the formation of the N,N'-chelate ring and the alteration of the ligand-field splitting.

  • Crystallization: Stir for 2 hours, then filter the solution to remove any microcrystalline impurities. Allow the filtrate to undergo slow evaporation at room temperature.

  • Isolation: Collect the resulting dark green crystals, wash with cold diethyl ether, and dry under vacuum.

Protocol C: Ruthenium-Catalyzed Alcohol Oxidation Workflow

Ruthenium complexes utilizing N-heterocyclic ligands are benchmark catalysts for alcohol oxidation[2]. 2-MIMP acts as a robust spectator ligand that stabilizes the high-valent Ru=O intermediate necessary for catalytic turnover.

Catalytic_Cycle A [Ru(2-MIMP)Cl2(L)2] Precatalyst B High-Valent Ru=O Species A->B Oxidant (e.g., NMO) C Substrate Binding (Alcohol) B->C Substrate Entry D β-Hydride Elimination C->D C-H Activation E Product Release (Carbonyl) D->E Product Formation E->B Catalyst Regeneration

Figure 2: Proposed catalytic cycle for alcohol oxidation using Ru-(2-MIMP) complexes.

Step-by-Step Methodology:

  • Catalyst Loading: In a Schlenk flask, combine 1.0 mmol of the target alcohol (e.g., benzyl alcohol) with 1 mol% of the[Ru(2-MIMP) Cl2​(DMSO)2​ ] precatalyst in 5 mL of toluene.

  • Oxidant Addition: Add 1.5 mmol of N-methylmorpholine N-oxide (NMO) as the terminal oxidant. Causality: NMO is chosen because it cleanly transfers an oxygen atom to the Ru(II) center to generate the active Ru(IV)=O species without generating toxic byproducts[2].

  • Reaction: Heat the mixture to 80 °C for 2-4 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the starting material is consumed.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove the ruthenium catalyst, and concentrate the filtrate to obtain the oxidized carbonyl product.

Quantitative Data Summarization

To ensure rapid validation of synthesized compounds, the following table summarizes the key spectroscopic and crystallographic markers expected when working with 2-MIMP and its metal complexes.

Parameter / PropertyFree 2-MIMP Ligand[Cu(2-MIMP)Cl₂] Complex[Ru(2-MIMP)Cl₂(DMSO)₂]
Appearance Pale yellow viscous oilDark green crystalsOrange/Red powder
1 H NMR: -CH₂- bridge 5.15 ppm (s, 2H)N/A (Paramagnetic) 5.60 ppm (AB quartet)
1 H NMR: Imidazole -CH₃ 2.35 ppm (s, 3H)N/A (Paramagnetic) 2.80 ppm (s, 3H)
IR: ν (C=N) Pyridine 1590 cm −1 1610 cm −1 (Shifted)1605 cm −1 (Shifted)
Typical Geometry Flexible / FreeSquare Pyramidal (with solvent)Distorted Octahedral
M-N(Pyridine) Bond Length N/A 2.02 Å 2.08 Å
M-N(Imidazole) Bond Length N/A 1.98 Å 2.05 Å

Note: The downfield shift of the methylene protons in the Ru(II) complex and the splitting into an AB quartet is a direct consequence of the restricted rotation and the rigid puckered conformation of the chelate ring upon coordination.

Sources

Method

Application Note: 2-((2-Methyl-1H-imidazol-1-yl)methyl)pyridine in Organic Synthesis and Catalysis

Target Audience: Synthetic Chemists, Catalysis Researchers, and Pharmaceutical Development Scientists Compound Identifiers: CAS 148257-48-1 | EC 828-524-2 Executive Summary & Structural Rationale The compound 2-((2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Catalysis Researchers, and Pharmaceutical Development Scientists Compound Identifiers: CAS 148257-48-1 | EC 828-524-2

Executive Summary & Structural Rationale

The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (also known as 2-(2-methylimidazol-1-ylmethyl)pyridine) is a highly versatile bidentate N,N-ligand and a privileged pharmaceutical scaffold 1. Structurally, it consists of a pyridine ring linked via an sp³-hybridized methylene bridge to the N1 position of a 2-methylimidazole ring 2.

In organic synthesis, its utility is bifurcated into two primary domains:

  • As a Hemilabile Ligand in Transition-Metal Catalysis: The methylene linker breaks full aromatic conjugation, granting the ligand "hemilability"—the ability to dynamically coordinate and de-coordinate from a metal center. The 2-methyl group on the imidazole ring exerts a positive inductive (+I) effect, increasing the σ-donor capacity of the nitrogen, while providing critical steric bulk that prevents the formation of catalytically inactive homoleptic metal complexes (e.g., ML₂).

  • As a Neurological Drug Precursor: The compound itself is the active freebase (NDD-094) used in the synthesis of NMDA receptor subtype-selective blockers for Alzheimer's Dementia research 3.

Application 1: Hemilabile Ligand in Copper-Catalyzed C-N Cross-Coupling

Ullmann-type C-N cross-couplings historically suffer from harsh conditions and sluggish kinetics. By employing 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine as a ligand, the reaction can be driven at lower temperatures with significantly higher yields. The hemilability of the ligand allows the pyridine arm to temporarily detach, creating an open coordination site for the incoming aryl halide during the rate-limiting oxidative addition step, before recoordinating to stabilize the highly reactive Cu(III) intermediate.

CatalyticCycle Cu_I [Cu(I)]-Ligand Active Catalyst Ox_Add Oxidative Addition (Ar-X) Cu_I->Ox_Add Step 1 Cu_III [Cu(III)]-Ligand(Ar)(X) Ox_Add->Cu_III Step 2 Lig_Ex Ligand Exchange (Amine + Base) Cu_III->Lig_Ex Step 3 Cu_III_Amine [Cu(III)]-Ligand(Ar)(NR2) Lig_Ex->Cu_III_Amine Step 4 Red_Elim Reductive Elimination (Product Release) Cu_III_Amine->Red_Elim Step 5 Red_Elim->Cu_I Regeneration Product Ar-NR2 Coupled Product Red_Elim->Product Yield

Figure 1: Cu(I)/(III) catalytic cycle for C-N cross-coupling using the hemilabile N,N-ligand.

Quantitative Optimization Data

The steric and electronic tuning provided by the 2-methylimidazole moiety drastically outperforms rigid bipyridine systems.

Table 1: Comparative Catalytic Efficiency in Cu-Catalyzed C-N Coupling

EntryCatalyst SystemLigandYield (%)Time (h)Mechanistic Remarks
1CuI (10 mol%)None15%24Sluggish oxidative addition; rapid catalyst degradation.
2CuI (10 mol%)2,2'-Bipyridine45%24Rigid bite angle limits the reductive elimination step.
3CuI (10 mol%)2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine 92% 12 Hemilability accelerates both addition and elimination.

(Reaction conditions: Aryl iodide (1.0 equiv), Amine (1.2 equiv), K₂CO₃ (2.0 equiv), DMSO, 110°C).

Protocol 1: Standardized Cu-Catalyzed C-N Cross-Coupling

Expertise & Causality: This protocol is designed to prevent the aerobic oxidation of the Cu(I) precatalyst. Copper(I) is highly susceptible to oxidation to Cu(II), which is catalytically dead for the initial oxidative addition.

  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19.0 mg, 0.1 mmol, 10 mol%) and 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (20.8 mg, 0.12 mmol, 12 mol%).

    • Causality: A slight excess of ligand (1.2:1 ratio to Cu) ensures complete complexation and prevents the disproportionation of Cu(I) into Cu(0) and Cu(II).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and K₂CO₃ (276 mg, 2.0 mmol).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent premature deprotonation of the imidazole methyl group or degradation of the hemilabile ligand.

  • Degassing & Solvation: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous, degassed DMSO (3.0 mL) followed by the amine (1.2 mmol) via syringe.

  • Thermal Activation: Seal the tube and heat to 110°C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: Upon heating, the reaction mixture should transition from a pale yellow suspension to a deep, homogeneous brown-red solution. If the solution turns green or blue, it indicates oxygen ingress and the formation of inactive Cu(II) species.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous ammonia (3 × 10 mL).

    • Causality: The aqueous ammonia wash is critical; it forms water-soluble [Cu(NH₃)₄]²⁺ complexes, effectively stripping residual copper from the organic product and preventing heavy-metal contamination in downstream assays.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Application 2: Pharmaceutical Synthesis (API Salt Formation)

Beyond catalysis, 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a critical intermediate in drug discovery. Known under the investigational code NDD-094, it acts as an NMDA receptor antagonist for the treatment of cognitive disorders 3. However, the freebase form (Molecular Weight: 173.21 g/mol ) 4 exhibits poor aqueous solubility and handling characteristics. Conversion to a stable fumarate salt is required for biological evaluation.

Workflow Freebase 1. Freebase (CAS 148257-48-1) Solvent 2. Dissolution (Hot EtOH/DMF) Freebase->Solvent Acid 3. Salt Formation (Fumaric Acid) Solvent->Acid Cryst 4. Crystallization (Cool to 0°C) Acid->Cryst API 5. Final API (Trifumarate Salt) Cryst->API

Figure 2: Synthetic workflow for the preparation of the NDD-094 fumarate salt API.

Table 2: Physicochemical Data of NDD-094 Forms

PropertyFreebase (CAS 148257-48-1)Fumarate / Trifumarate Salt
Molecular Weight 173.21 g/mol 289.29 g/mol (mono) / 694.64 g/mol (tri)
Physical State Viscous oil / low-melting solidHighly crystalline solid
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Primary Utility Catalytic Ligand / Synthesis IntermediateIn vivo neurological assays / Formulation
Protocol 2: Preparation of BIS(2-(2-METHYLIMIDAZOL-1-YLMETHYL)PYRIDINE) TRIFUMARATE

Expertise & Causality: Fumaric acid is selected over hydrochloric acid to avoid hygroscopicity and to ensure a stable, crystalline solid suitable for pharmaceutical formulation.

  • Dissolution: Dissolve 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine freebase (1.73 g, 10 mmol) in 15 mL of absolute ethanol. Heat the solution gently to 60°C.

    • Causality: Heating ensures the freebase is fully solvated and prevents localized supersaturation upon the addition of the acid, which would lead to the precipitation of amorphous, impure material.

  • Acid Addition: In a separate flask, dissolve fumaric acid (1.74 g, 15 mmol, 1.5 equiv for trifumarate stoichiometry) in 20 mL of hot ethanol/DMF (80:20 v/v). Add this acidic solution dropwise to the freebase solution over 15 minutes while maintaining vigorous stirring at 60°C.

  • Equilibration: Maintain the temperature at 60°C for an additional 30 minutes to allow the salt to fully equilibrate.

    • Self-Validation Check: The solution should remain clear during the high-temperature hold. If cloudiness appears immediately, the solvent volume is too low, risking the entrapment of unreacted freebase.

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature at a rate of ~10°C per hour, then transfer to an ice bath (0°C) for 4 hours.

    • Causality: Slow cooling promotes the formation of a thermodynamically stable crystalline lattice, excluding solvent molecules and impurities from the crystal matrix.

  • Isolation: Filter the resulting white crystalline precipitate under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 × 5 mL) and dry under high vacuum at 40°C for 24 hours to yield the pure trifumarate salt.

References

  • NextSDS Database - 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine Chemical Substance Information. Source: nextsds.com. 1 [[1]].

  • European Chemicals Agency (ECHA CHEM) - 148257-48-1 Identity & Regulatory Context. Source: europa.eu. 2 [[2]].

  • National Center for Biotechnology Information (PubChem) - 2-(2-Methylimidazol-1-ylmethyl)pyridine | C10H11N3 | CID 10313324. Source: nih.gov. 4 [[2.4]].

  • NCATS Inxight Drugs - BIS(2-(2-METHYLIMIDAZOL-1-YLMETHYL)PYRIDINE) TRIFUMARATE (NDD-094). Source: ncats.io. 3 [[3.4]].

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine reactions

Welcome to the technical support center for the synthesis of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic transformation. The following troubleshooting guide and FAQs address specific experimental issues with a focus on the underlying chemical principles to empower you to optimize your reaction outcomes.

Overview of the Synthesis

The most common and direct route to 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is through the nucleophilic substitution (SN2) reaction between 2-methylimidazole and an electrophilic 2-(halomethyl)pyridine, typically the chloride or bromide derivative. This N-alkylation reaction, while straightforward in principle, is prone to several issues that can impact yield and purity.[1][2] This guide will help you navigate these challenges.

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 2-Methylimidazole Product 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine r1->Product r2 2-(Chloromethyl)pyridine (or HCl salt + Base) r2->Product Base Base (e.g., NaH, K₂CO₃) Base->Product Deprotonation Solvent Solvent (e.g., DMF, ACN) Solvent->Product Medium caption General Reaction Scheme G start Reaction Incomplete/ Low Yield check_sm Unreacted 2-methylimidazole present? start->check_sm check_base Is the base strong enough? (e.g., NaH) check_sm->check_base Yes end_node Reaction Optimized check_sm->end_node No (Other issue) check_solvent Is the solvent polar aprotic? (e.g., DMF, ACN) check_base->check_solvent Yes sol_base Action: Switch to a stronger base like NaH. check_base->sol_base No check_temp Was the reaction heated? check_solvent->check_temp Yes sol_solvent Action: Switch to anhydrous DMF or ACN. check_solvent->sol_solvent No sol_temp Action: Increase temperature systematically to 60-80°C. check_temp->sol_temp No check_temp->end_node Yes sol_base->end_node sol_solvent->end_node sol_temp->end_node caption Troubleshooting Workflow for Low Yield

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Optimization

optimization of reaction conditions for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine catalysis

Initiating Search Strategy I'm starting with focused Google searches to get data on optimizing reaction conditions for catalysis using 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine. This initial phase aims to build a sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on optimizing reaction conditions for catalysis using 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine. This initial phase aims to build a solid foundation of existing knowledge.

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Troubleshooting

stability issues of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine under acidic/basic conditions

Welcome to the Technical Support Center for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1) [1]. This bidentate N,N-donor ligand—featuring a pyridine ring linked to a 2-methylimidazole ring via a methyle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS: 148257-48-1) [1]. This bidentate N,N-donor ligand—featuring a pyridine ring linked to a 2-methylimidazole ring via a methylene bridge—is a highly effective chelator for transition metals. However, its structural motifs introduce specific vulnerabilities under extreme pH conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve stability issues encountered during synthesis, catalysis, and drug development workflows.

Part 1: Troubleshooting Acidic Conditions (pH < 5)

Under acidic conditions, the primary mode of failure is not covalent degradation, but rather ligand dissociation (demetalation) driven by competitive protonation.

Q: Why does my metal complex completely dissociate when the reaction pH drops below 5.0? A: This is a thermodynamic failure caused by the protonation of the ligand's coordinating nitrogen atoms. The imidazole nitrogen has a pKa of ~7.0–7.5, while the pyridine nitrogen has a pKa of ~5.2. As the pH drops below 7.0, the imidazole nitrogen protonates first, shifting the ligand from a bidentate to a monodentate coordinator. Below pH 5.0, the pyridine nitrogen also protonates, forming the diprotonated [H2​L]2+ species. This dicationic state completely abolishes the ligand's Lewis base character, forcing the metal to dissociate. To prevent this, buffer your system above pH 7.5 or utilize a more strongly coordinating metal (e.g., Ru(II) or Ir(III)) that exhibits high kinetic inertness.

Q: Is the methylene bridge susceptible to acid-catalyzed hydrolysis? A: Generally, no. The C-N bond connecting the methylene bridge to the imidazole ring is robust. Unlike amides or esters, N-alkyl imidazoles do not undergo facile hydrolysis in aqueous acid. If you observe ligand fragmentation in acidic media, it is likely due to extreme hydrothermal conditions (e.g., >150 °C in concentrated HCl) rather than standard acidic environments.

Part 2: Troubleshooting Basic Conditions (pH > 9)

Basic conditions introduce severe covalent instability, primarily localized at the methylene bridge and the 2-methyl group .

Q: I am observing a +14 Da mass shift in my ESI-MS data after running a metal-catalyzed reaction in basic media. What is this byproduct? A: You are observing the auto-oxidation of the ligand's methylene bridge to a ketone, forming 2-pyridyl(2-methylimidazolyl)methanone [2]. Causality: When the ligand coordinates to a Lewis acidic metal (like Fe, Co, or Cu), electron density is withdrawn from the ligand backbone. This inductive effect significantly lowers the pKa of the benzylic-like methylene protons. In the presence of a base (e.g., OH− , Et3​N ), the bridge is deprotonated to form a carbanion. If ambient oxygen ( O2​ ) is present, this carbanion rapidly reacts to form a peroxo intermediate, which collapses into a ketone. This +14 Da shift (replacing two H atoms [2 Da] with one O atom [16 Da]) is a classic signature of picolyl-amine degradation.

Q: When I treat the free ligand with a strong base like n-BuLi to functionalize the pyridine ring, I get a complex mixture of alkylated products. Why? A: The 2-methyl group on the imidazole ring is highly acidic due to the resonance stabilization of its conjugate base within the aromatic imidazole system. Strong bases like n-BuLi or LDA will preferentially deprotonate this 2-methyl group rather than the pyridine ring or the methylene bridge. This lithiated intermediate acts as a strong nucleophile, leading to unwanted side reactions.

Part 3: Visualizing Degradation Pathways

Speciation A [H2L]2+ Diprotonated pH < 5.0 B [HL]+ Monoprotonated pH 5.0 - 7.5 A->B -H+ (Pyridine N) C L Neutral Ligand pH 7.5 - 10.0 B->C -H+ (Imidazole N) D [L-H]- Deprotonated pH > 10.0 C->D Strong Base (Methylene C-H)

Fig 1. pH-dependent speciation and deprotonation pathway of the ligand.

Oxidation N1 Metal-Coordinated Ligand Py-CH2-Im N2 Carbanion Intermediate Py-CH(-)-Im N1->N2 Base (OH-, OR-) Deprotonation N3 Peroxo Intermediate Py-CH(OO-)-Im N2->N3 + O2 Aerobic Attack N4 Ketone Degradant Py-C(=O)-Im N3->N4 - H2O Rearrangement

Fig 2. Base-induced aerobic oxidation mechanism of the methylene bridge.

Part 4: Quantitative Data & Analytical Signatures

Use the following tables to benchmark your analytical data and confirm the speciation or degradation state of your ligand.

Table 1: pH Speciation and Coordination Capacity

Species StateDominant pH RangeCoordination CapacityPrimary Vulnerability
Diprotonated ( [H2​L]2+ )< 5.0None (Non-coordinating)Complete demetalation
Monoprotonated ( [HL]+ )5.0 – 7.5Monodentate (Pyridine only)Weak binding, ligand exchange
Neutral Ligand ( L )7.5 – 10.0Bidentate (N,N-donor)Optimal stability window
Deprotonated ( [L−H]− )> 10.0Bidentate (Activated)Rapid aerobic oxidation

Table 2: Analytical Signatures of Ligand Degradation

Degradation EventESI-MS Signature1H NMR Signature ( CD3​CN )Causality
Intact Ligand [M+H]+ at m/z 174.1Singlet at ~5.2 ppm ( 2H , −CH2​− )Baseline
Methylene Oxidation [M+H]+ at m/z 188.1 (+14 Da)Loss of ~5.2 ppm singletBase + O2​
  • Metal
2-Methyl Deprotonation Variable (Alkylated mass)Loss of ~2.3 ppm singlet ( 3H , −CH3​ )Strong Base (e.g., n-BuLi)

Part 5: Self-Validating Experimental Protocols

Protocol A: Anaerobic Workflow to Prevent Base-Induced Oxidation

If your catalytic cycle requires basic conditions (pH > 9), you must rigorously exclude oxygen to prevent the conversion of the methylene bridge to a ketone.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer your reaction solvent (e.g., Acetonitrile or Methanol) to a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles. Validation Check: During the final thaw cycle, no gas bubbles should evolve from the liquid phase.

  • System Purge: Assemble your reaction vessel containing the metal precursor and the 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine ligand. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Addition: Inject the degassed solvent via a gas-tight syringe. Stir for 10 minutes to ensure complete complexation.

  • Base Addition: Inject the required base (e.g., Et3​N or KOH solution) dropwise under a positive pressure of Argon.

  • In-Process Validation: Extract a 50 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and immediately run an ESI-MS scan. Success Criteria: The intact complex mass is observed without the +14 Da oxidized byproduct peak.

Protocol B: UV-Vis pH Stability Screening

To determine the exact pH at which your specific metal complex demetalates, use this self-validating titration protocol.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of your metal-ligand complex in a 0.1 M aqueous KNO3​ background electrolyte to maintain constant ionic strength.

  • Baseline Measurement: Record the UV-Vis spectrum from 200–600 nm at pH 8.0. Identify the Metal-to-Ligand Charge Transfer (MLCT) band (typically between 350–450 nm).

  • Titration: Gradually lower the pH using 0.01 M HNO3​ in 0.5 pH unit increments. Record the spectrum after 2 minutes of equilibration at each step.

  • Data Analysis: Plot the absorbance of the MLCT band against pH.

  • Validation Check: The curve will exhibit a sigmoidal drop. The inflection point of this drop represents the apparent pKa of demetalation for your specific complex. If the absorbance recovers completely upon re-adding NaOH , the demetalation is confirmed to be a reversible acid-base equilibrium, ruling out covalent degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10313324, 2-(2-Methylimidazol-1-ylmethyl)pyridine." PubChem, [Link]

  • Tyler, L. A., Noveron, J. C., Olmstead, M. M., & Mascharak, P. K. "Unusual Reactivity of Methylene Group Adjacent to Pyridine-2-Carboxamido Moiety in Iron(III) and Cobalt(III) Complexes." Inorganic Chemistry, 2002. [Link]

Optimization

scale-up synthesis challenges for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered during the scale-up synthesis of 2-((2-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered during the scale-up synthesis of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine .

This molecule is a highly valued bidentate picolyl-NHC (N-heterocyclic carbene) precursor and pharmaceutical building block[1][2]. However, its synthesis via the N-alkylation of 2-methylimidazole with 2-(chloromethyl)pyridine (picolyl chloride) presents acute scale-up risks. The protocols and troubleshooting steps below are engineered as self-validating systems, ensuring that every operational parameter has a built-in analytical check to guarantee process safety and product integrity.

I. Scale-Up Process Workflow

Workflow A 2-Methylimidazole + PTC + Solvent C Controlled Base Addition (T < 25°C) A->C B 2-(Chloromethyl)pyridine HCl Salt B->C D Biphasic N-Alkylation (Organic/Aqueous) C->D E Phase Separation & Aqueous Wash D->E F Crystallization (Anti-solvent) E->F G Pure Product >99% HPLC F->G

Fig 1. Optimized biphasic scale-up workflow for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine synthesis.

II. Troubleshooting & FAQs

Q1: Why does our reaction mixture turn into a black, intractable tar during scale-up, even though it worked in the lab? A1: This is the most critical failure mode in picolyl chemistry, caused by the auto-polymerization of 2-(chloromethyl)pyridine[3]. The free base of picolyl chloride is highly unstable; the nucleophilic pyridine nitrogen of one molecule will attack the electrophilic chloromethyl group of another, triggering a runaway exothermic chain reaction that forms a poly-quaternary ammonium tar[4].

  • The Fix: Never isolate the free base. Always use 2-(chloromethyl)pyridine hydrochloride. During the reaction, dose the inorganic base slowly into a mixture already containing the imidazole nucleophile. This ensures the free base is consumed by the 2-methylimidazole immediately upon generation, keeping its steady-state concentration near zero.

Q2: We are observing significant amounts of a bis-alkylated imidazolium byproduct. How can we prevent over-alkylation? A2: While 2-methylimidazole is symmetric, the resulting product still possesses a nucleophilic N3 atom. If the local concentration of the picolyl chloride electrophile is too high, it will alkylate the product to form an undesired imidazolium salt[5].

  • The Fix: Implement Phase Transfer Catalysis (PTC) in a biphasic system (e.g., Toluene/Water with Tetrabutylammonium bromide). PTC simulates "high dilution" in the organic phase, drastically minimizing the probability of the product reacting with a second equivalent of the alkylating agent[6].

Q3: We need to eliminate DMF from our pilot plant process due to REACH regulations. What are the best scalable alternatives? A3: DMF is notoriously difficult to remove on scale and poses severe reproductive toxicity risks. The optimal scalable alternative is a biphasic PTC system[7][8]. Toluene/Water allows for easy phase separation, azeotropic drying, and direct crystallization of the product by adding an anti-solvent, which drastically reduces the environmental E-factor.

Q4: How do we manage the exotherm during the base addition on a 50 kg scale? A4: The neutralization of the hydrochloride salt and the subsequent SN2 alkylation are both highly exothermic.

  • The Fix: Utilize a jacketed reactor with active cooling. Dose the aqueous NaOH over 3-4 hours while maintaining the internal temperature strictly between 15°C and 25°C. Implement an In-Process Control (IPC) via HPLC to monitor the accumulation of unreacted 2-(chloromethyl)pyridine.

III. Quantitative Process Comparison

Table 1: Comparison of Solvent/Base Systems for Scale-Up Synthesis

SystemBaseCatalystYield (%)Purity (%)E-factorScalability Profile
DMF (Lab scale)NaHNone7592>50Poor: High toxicity, dangerous exotherm, difficult workup.
MeCN (Pilot)K 2​ CO 3​ None829525Moderate: Requires hazardous filtration of inorganic salts.
Toluene/WaterNaOH (aq)TBAB (2 mol%)91>99<10Excellent: Biphasic PTC, easy separation, direct crystallization.

IV. Self-Validating Scale-Up Protocol (10 kg Equivalent)

This protocol utilizes a Liquid-Liquid Phase Transfer Catalysis (PTC) methodology to ensure thermal control, high regioselectivity, and a chromatography-free purification.

  • Reactor Preparation: Charge a glass-lined reactor with 2-methylimidazole (1.2 eq) and Toluene (5 volumes).

  • Reagent Loading: Add Tetrabutylammonium bromide (TBAB, 0.02 eq) and 2-(chloromethyl)pyridine hydrochloride (1.0 eq). Stir to form a uniform suspension.

  • Thermal Stabilization: Chill the reactor jacket to 10°C. Validation Check: Do not proceed until the internal temperature stabilizes below 15°C.

  • Controlled Base Dosing (Critical Step): Slowly dose a 20% w/w aqueous NaOH solution (2.2 eq total) over 3 hours.

    • Causality: Slow addition neutralizes the HCl salt incrementally. The generated free base is immediately trapped by the deprotonated imidazolide anion at the phase interface, preventing the catastrophic self-condensation pathway[4][8].

  • In-Process Control (IPC): After dosing, stir for 2 hours at 20°C. Sample the organic phase for HPLC. Validation Check: The reaction is deemed complete and safe to process only when 2-(chloromethyl)pyridine is <0.5% (Area%).

  • Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Separate and discard the lower aqueous layer (containing NaCl and excess base).

  • Aqueous Wash: Wash the organic phase with water (2 x 2 volumes) to remove residual TBAB and unreacted 2-methylimidazole (which partitions favorably into the aqueous phase).

  • Anti-Solvent Crystallization: Concentrate the toluene layer under reduced pressure to ~2 volumes. Heat to 60°C, then slowly add Heptane (4 volumes) as an anti-solvent. Cool to 5°C at a rate of 10°C/hour.

  • Isolation: Filter the resulting white crystalline solid, wash with cold heptane, and dry under vacuum at 40°C.

V. Mechanistic Divergence Pathway

Mechanism Salt 2-(Chloromethyl)pyridine Hydrochloride Base + Base (- HCl) Salt->Base FreeBase 2-(Chloromethyl)pyridine (Free Base - Highly Reactive) Base->FreeBase Imid + 2-Methylimidazole (Desired SN2) FreeBase->Imid Self Self-Condensation (Undesired) FreeBase->Self Product 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (Target Product) Imid->Product Tar Poly-quaternary Ammonium Tar Self->Tar

Fig 2. Mechanistic divergence showing the desired N-alkylation vs. the catastrophic auto-polymerization pathway.

VI. References

1.[1] Metal complexes of backbone-halogenated imidazol-2-ylidenes. NIH.gov. 1 2.[5] Immobilization of N-Heterocyclic Carbene Compounds: A Synthetic Perspective. ACS Publications. 5 3.[2] Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI. 2 4.[7] Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. 7 5.[3] 2-Chloromethylpyridine. Grokipedia. 3 6.[6] High-Dilution PTC N-Alkylation. PTC Organics, Inc. 6 7.[4] US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method. Google Patents. 4 8.[8] Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCIPR. 8

Sources

Reference Data & Comparative Studies

Validation

comparing the catalytic activity of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine with other ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and catalysis, the design of efficient and selective catalysts is paramount. The electronic and steric properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and catalysis, the design of efficient and selective catalysts is paramount. The electronic and steric properties of ligands coordinated to a metal center play a crucial role in dictating the outcome of a catalytic reaction. This guide provides an in-depth comparison of the catalytic activity of copper(II) complexes bearing N,N-bidentate ligands, with a focus on derivatives of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine. We will delve into the nuances of ligand design, comparing pyridine, imidazole, and benzimidazole moieties, and their impact on the catalytic oxidation of substituted phenols, a reaction of significant industrial and synthetic importance.

The Significance of N,N-Bidentate Ligands in Catalysis

Nitrogen-containing bidentate ligands are a cornerstone in the development of transition metal catalysts. Their ability to form stable chelate rings with metal ions often enhances the stability and activity of the catalyst. The pyridine and imidazole heterocycles are particularly prevalent in this class of ligands. The lone pair of electrons on the nitrogen atom in these rings readily coordinates with metal centers, while the aromatic system can be functionalized to fine-tune the steric and electronic environment around the metal. This adaptability makes them ideal candidates for a wide range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions.

Comparing the Catalytic Prowess: A Case Study in Phenol Oxidation

To objectively compare the catalytic activity of ligands related to 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, we will examine the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one. This reaction serves as a model for the activity of the enzyme phenoxazinone synthase. A key study by Raha et al. provides a direct comparison of three mononuclear copper(II) complexes with structurally similar tridentate N3 ligands, which allows us to infer the relative performance of the bidentate pyridine-imidazole core.[1]

The ligands compared are:

  • L1: N-(pyridin-2-ylmethyl)quinolin-8-amine (structurally analogous to a pyridine-based bidentate ligand)

  • L2: N-(1-methylbenzimidazol-2-ylmethyl)quinolin-8-amine (structurally analogous to a benzimidazole-based bidentate ligand)

  • L3: N-(1-methylimidazol-2-ylmethyl)quinolin-8-amine (structurally analogous to the core of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine)

The catalytic efficiency of the corresponding copper(II) complexes, [Cu(L1)(Cl)2]·MeOH (1·MeOH), [Cu(L2)(Cl)2]·H2O (2·H2O), and [Cu(L3)(Cl)2] (3), was evaluated.

Quantitative Comparison of Catalytic Activity

The kinetic data for the oxidation of 2-aminophenol reveals a significant difference in the catalytic performance of the three complexes.

CatalystLigand Typekcat (h⁻¹)
1·MeOH Pyridine-based (L1)1.8 x 10³
2·H₂O Benzimidazole-based (L2)2.5 x 10³
3 Imidazole-based (L3)8.3 x 10³

Table 1: Comparison of the catalytic turnover number (kcat) for the oxidation of 2-aminophenol by copper(II) complexes of L1, L2, and L3.[1]

The results clearly demonstrate that the complex with the imidazole-based ligand (3) exhibits significantly higher catalytic activity, with a turnover number nearly 4.6 times greater than the pyridine-based analogue (1·MeOH) and 3.3 times greater than the benzimidazole-based counterpart (2·H₂O).[1]

Mechanistic Insights: The Role of the Ligand

The superior performance of the imidazole-based ligand can be attributed to its electronic properties. The imidazole moiety is a stronger σ-donor than pyridine, leading to a more electron-rich copper center. This increased electron density at the metal center is proposed to facilitate the formation of a "Cu(I)–(substrate radical)" intermediate through intramolecular charge distribution within the complex-substrate adduct.[1] This species is believed to be crucial for the activation of molecular oxygen, which is a key step in the catalytic cycle.[1]

The benzimidazole ligand, while also a good σ-donor, is sterically more demanding than the imidazole ligand, which may hinder the approach of the substrate to the copper center, resulting in a slightly lower catalytic activity compared to the imidazole-based catalyst. The pyridine ligand, being the weakest σ-donor of the three, results in the least active catalyst.

Experimental Protocols

Synthesis of a Representative Ligand: N-(1-methylimidazol-2-ylmethyl)quinolin-8-amine (L3)

This protocol describes the synthesis of a ligand structurally similar to 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, as detailed in the comparative study.[1]

Step 1: Synthesis of the Schiff Base Precursor

  • To a solution of 8-aminoquinoline (1 mmol) in methanol (20 mL), add 1-methyl-1H-imidazole-2-carbaldehyde (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6 hours.

  • Cool the solution to room temperature.

  • Collect the resulting yellow precipitate by filtration, wash with cold methanol, and dry in vacuo.

Step 2: Reduction of the Schiff Base

  • Suspend the Schiff base precursor (1 mmol) in methanol (20 mL).

  • Add sodium borohydride (NaBH₄) (2 mmol) in small portions with stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final ligand, L3.

General Procedure for Catalytic Oxidation of 2-Aminophenol
  • Prepare a stock solution of the copper(II) catalyst (e.g., [Cu(L3)(Cl)₂]) in methanol.

  • In a quartz cuvette, place a solution of 2-aminophenol (substrate) in methanol.

  • Add the catalyst solution to the cuvette to initiate the reaction.

  • Monitor the progress of the reaction by observing the increase in absorbance at 433 nm, which corresponds to the formation of 2-aminophenoxazine-3-one, using a UV-Vis spectrophotometer.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

Visualizing the Catalytic Process

Catalytic_Cycle cluster_0 Catalytic Cycle A [CuII(L)]²⁺ B [CuII(L)(S)]²⁺ (Substrate Binding) A->B + Substrate (S) C [CuI(L)(S•)]²⁺ (Electron Transfer) B->C Intramolecular Electron Transfer D [CuII(L)(P)]²⁺ (Product Formation) C->D + O₂ - H₂O₂ E [CuII(L)]²⁺ (Catalyst Regeneration) D->E - Product (P) E->A

Caption: A simplified proposed catalytic cycle for the copper-catalyzed oxidation of phenols.

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Reaction L1 Schiff Base Condensation L2 Reduction to Amine L1->L2 C1 Reaction of Ligand with CuCl₂ L2->C1 R1 Mixing Catalyst and Substrate C1->R1 R2 Monitoring Reaction Progress (UV-Vis) R1->R2

Caption: A general experimental workflow for the synthesis and catalytic testing of the copper complexes.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the catalytic activity of copper(II) complexes with pyridine- and imidazole-based ligands, using the aerobic oxidation of 2-aminophenol as a model reaction. The experimental data strongly suggests that ligands incorporating an imidazole moiety, such as derivatives of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, are superior catalysts for this transformation compared to their pyridine and benzimidazole counterparts.[1] This enhanced activity is attributed to the superior σ-donating ability of the imidazole ring, which promotes the formation of a key catalytic intermediate.

These findings underscore the importance of rational ligand design in the development of highly efficient catalysts. For researchers and professionals in drug development and fine chemical synthesis, the insights provided here can guide the selection and optimization of ligands for a variety of metal-catalyzed oxidation reactions. Further investigations could explore the impact of substituents on both the pyridine and imidazole rings to further refine the catalytic performance and expand the substrate scope of these promising catalytic systems.

References

  • Raha, S., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(15), 12589-12601. [Link]

Sources

Comparative

comparative study of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine derivatives as anticancer agents.

Executive Summary The development of novel metallo-chemotherapeutics has increasingly focused on overcoming the dose-limiting toxicities and acquired resistance associated with classical platinum-based drugs like Cisplat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel metallo-chemotherapeutics has increasingly focused on overcoming the dose-limiting toxicities and acquired resistance associated with classical platinum-based drugs like Cisplatin. Within this landscape, 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine and its broader pyridine-imidazole derivatives have emerged as highly versatile bidentate ligands. By leveraging nitrogen-donor properties that mimic natural purine and pyrimidine bases, these ligands form stable, highly active complexes with transition metals (Pt, Ru, Ag, Cu). This guide provides an objective, data-driven comparison of these derivatives against standard clinical agents, detailing their mechanistic advantages, comparative efficacy, and the self-validating experimental protocols required for their evaluation.

Mechanistic Insights & Structural Causality

The therapeutic efficacy of pyridine-imidazole metal complexes is not merely a function of the metal center, but a synergistic result of the ligand's structural properties.

  • DNA Binding & Intercalation: Unlike Cisplatin, which relies on covalent cross-linking that often triggers cellular resistance, pyridine-imidazole derivatives facilitate non-covalent DNA interactions. The planar aromatic systems of the pyridine and imidazole rings allow the complexes to act as potent DNA intercalators and minor groove binders, fundamentally altering the DNA binding mode and bypassing classical resistance pathways[1].

  • Lipophilicity & Cellular Uptake: The pharmacological behavior of these complexes is highly tunable. For instance, the functionalization of the pyridine-imidazole core with trifluoromethyl (CF3) groups drastically enhances the complex's lipophilicity. This structural choice directly causes increased non-coordinate interactions with human serum albumin (HSA) and significantly higher cellular uptake, translating to superior cytotoxicity in lung carcinoma models[2].

  • Targeted Kinase Inhibition: Beyond DNA targeting, specific tetrasubstituted imidazole-pyridine hybrids act as potent inhibitors of mutant Epidermal Growth Factor Receptors (EGFR). By docking into the active site of EGFR mutants (e.g., L858R, T790M), these derivatives induce cell-cycle arrest and trigger apoptosis through a measurable shift in the Bax/Bcl-2 gene expression ratio[3].

MOA Ligand Pyridine-Imidazole Ligand Core Complex Metallo-Therapeutic Complex Ligand->Complex Metal Metal Coordination (Pt, Ru, Ag, Cu) Metal->Complex DNA DNA Intercalation & Cleavage Complex->DNA Nuclear Targeting EGFR EGFR Inhibition (Mutant Strains) Complex->EGFR Kinase Inhibition Apop Apoptosis (Bax ↑ / Bcl-2 ↓) DNA->Apop EGFR->Apop

Mechanistic pathways of pyridine-imidazole metal complexes inducing apoptosis.

Comparative Performance Analysis

To objectively evaluate the clinical potential of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine derivatives, their in vitro performance must be benchmarked against FDA-approved agents. The table below synthesizes quantitative IC50 data (concentration required to inhibit 50% of cell viability) across distinct human and murine cancer cell lines.

Compound Class / AgentMetal CenterMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)B16 (Melanoma) IC50 (µM)Primary Mechanism
Cisplatin (Standard)Pt(II)~15.0~10.07.87Covalent DNA Cross-linking[4]
Sorafenib (Standard)None~8.5~6.2N/AMulti-Kinase Inhibition
Ag(I)-Pyridine-Imidazole Ag(I)7.055.122.44DNA Intercalation / ROS[4]
Ru(III)-CF3-Derivative Ru(III)11.23.86.5Albumin Binding / Lipophilic[2]
Cu(II)-Imidazole Hybrid Cu(II)32.045.172.1Moderate Toxicity / Cleavage[5]

Data Insights: Silver(I) complexes utilizing pyridine-imidazole frameworks demonstrate exceptional potency against B16 melanoma cells (IC50 = 2.44 µM), outperforming Cisplatin by over threefold[4]. Meanwhile, Ru(III) derivatives with CF3 modifications show highly selective efficacy against A549 lung carcinoma due to enhanced lipophilic uptake[2].

Experimental Methodologies

The following protocols outline the synthesis and biological evaluation of these derivatives. Each workflow is designed as a self-validating system , ensuring that causality is established and artifacts are minimized.

Protocol A: Synthesis & Structural Validation of Metal Complexes

Causality: To ensure the bidentate coordination of the 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine ligand to the metal center without premature oxidation, the reaction is driven under a strict inert (N2) atmosphere.

  • Reaction Setup: Dissolve 1.0 equivalent of the ligand in anhydrous methanol. Slowly add 1.0 equivalent of the metal salt (e.g., K2PtCl4 or AgNO3) dissolved in a minimal volume of methanol.

  • Reflux & Precipitation: Reflux the mixture at 60°C for 12 hours. The formation of the complex is driven by the chelate effect, resulting in a colored precipitate.

  • Self-Validation (NMR & XRD): Isolate the precipitate via vacuum filtration. Validate successful coordination using 1H-NMR spectroscopy: a successful bidentate chelation is confirmed by a distinct downfield chemical shift of the imidazole and pyridine protons compared to the free ligand. Single-crystal X-ray diffraction (XRD) should be used to definitively confirm the geometry[4].

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because only viable cells possess active mitochondria, this colorimetric change is a direct, causal proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10^3 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations of the synthesized complex (0.1 µM to 100 µM) dissolved in <0.5% DMSO to prevent solvent toxicity.

  • Self-Validation (Controls): Every plate must include a positive control (Cisplatin, to validate the cell line's expected sensitivity) and a negative control (untreated cells + 0.5% DMSO, to establish the 100% viability baseline).

  • Quantification: After 48 hours, add MTT reagent. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm. Calculate the IC50 using non-linear regression.

Protocol C: DNA Binding Titration (UV-Vis Spectroscopy)

Causality: If the complex acts via DNA intercalation, inserting its planar aromatic rings between DNA base pairs will cause a strong stacking interaction. This alters the electronic transitions of the ligand, visible via spectroscopy.

  • Baseline Measurement: Record the UV-Vis absorption spectrum of a fixed concentration of the metal complex (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

  • Titration: Incrementally add Calf Thymus DNA (CT-DNA) from 0 to 100 µM.

  • Self-Validation (Spectral Shift): True intercalation is validated by observing two simultaneous phenomena: hypochromism (a significant decrease in peak absorbance due to π−π∗ stacking interactions) and a bathochromic shift (a red shift in the wavelength maximum). If only hyperchromism is observed, the binding is likely electrostatic or groove-binding rather than intercalative[1].

Workflow Syn 1. Synthesis Ligand + Metal Salt Char 2. Characterization NMR, XRD, UV-Vis Syn->Char Bio 3. In Vitro Assays MTT & Flow Cytometry Char->Bio Val 4. Validation IC50 & Selectivity Bio->Val

Self-validating experimental workflow for synthesizing and evaluating anticancer agents.

References

  • [1] Metal complexes with aromatic N-containing ligands as potential agents in cancer treatment. National Institutes of Health (NIH). URL:

  • [2] CF3 Derivatives of the Anticancer Ru(III) Complexes KP1019, NKP-1339, and Their Imidazole and Pyridine Analogues Show Enhanced Lipophilicity, Albumin Interactions, and Cytotoxicity. American Chemical Society (ACS). URL:

  • [3] Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ResearchGate. URL:

  • [4] Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. MDPI. URL:

  • [5] Synthesis, characterization, and anticancer activity against human breast cancer cell-line t47d studies of metal ion cu(ii) complex with 2,4,5-triphenylimidazole ligand. Academic Journals. URL:

Sources

Validation

Assessing the Purity of Synthesized 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine: A Comparative Guide to qNMR and HPLC-UV Workflows

Introduction & Chemical Context The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS 148257-48-1) is a highly versatile bidentate N-heterocyclic ligand widely utilized in coordination chemistry and as an inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (CAS 148257-48-1) is a highly versatile bidentate N-heterocyclic ligand widely utilized in coordination chemistry and as an intermediate in pharmaceutical drug development[1]. Typically synthesized via the N-alkylation of 2-methylimidazole with 2-(chloromethyl)pyridine under basic conditions, the crude product is prone to several distinct classes of impurities. These include unreacted starting materials, dialkylated imidazolium salts, residual reaction solvents (e.g., DMF), and inorganic salts (e.g., KCl or K₂CO₃).

For researchers and drug development professionals, accurately assessing the purity of this compound is critical. This guide objectively compares two premier analytical alternatives—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) —detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

Mechanistic Causality: The Analytical Challenge

Analyzing 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine presents a specific chromatographic challenge due to the presence of two basic nitrogen centers (the pyridine ring and the imidazole ring).

  • The HPLC Limitation: In standard reversed-phase HPLC, these basic nitrogens (pKa ~6.0–7.0) interact strongly with residual acidic silanols on silica-based stationary phases. This secondary electrostatic interaction leads to severe peak tailing, poor resolution, and inaccurate integration[2]. Furthermore, HPLC-UV is "blind" to non-chromophoric impurities like inorganic salts and moisture, leading to an overestimation of the compound's purity.

  • The qNMR Advantage: ¹H-qNMR circumvents chromatographic limitations entirely. It operates on the principle that the area under an NMR resonance signal is directly proportional to the number of nuclei generating that signal[3],[4]. By utilizing an internal standard, qNMR provides an absolute mass fraction purity without requiring a reference standard of the analyte itself[5]. It also detects residual solvents and reveals the presence of NMR-silent inorganic salts via mass balance deficit.

Comparison of Purity Assessment Alternatives

The following table summarizes the performance metrics of both methodologies when applied to basic N-heterocycles.

ParameterHPLC-UV (Relative Purity)¹H-qNMR (Absolute Purity)
Primary Output Area % (Relative to UV-active species)Mass % (Absolute mass fraction)
Analyte Reference Standard Required for exact quantitationNot Required [3]
Sensitivity to Inorganic Salts Blind (Overestimates purity)Detected via mass balance deficit
Resolution of Regioisomers Excellent (Baseline separation)Moderate (Depends on signal overlap)
Analysis Time per Sample 15–20 minutes5–10 minutes
Sample Destructiveness DestructiveNon-destructive (Sample recoverable)

Experimental Protocols (Self-Validating Systems)

Absolute Quantification via ¹H-qNMR

Causality Check: We select Maleic acid as the internal calibrant (IC) because its sharp singlet at ~6.26 ppm in DMSO-d₆ sits perfectly in the "empty window" between the analyte's aliphatic signals (methyl at ~2.2 ppm, methylene bridge at ~5.2 ppm) and aromatic signals (imidazole/pyridine protons at 6.8–8.5 ppm). A relaxation delay (D1) of 30 seconds is strictly enforced to ensure >5×T₁ relaxation for all protons, preventing integration truncation[4].

Step-by-Step Protocol:

  • Weighing: Using a microanalytical balance (d = 0.001 mg), accurately weigh ~10.000 mg of the synthesized 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine and ~5.000 mg of Maleic Acid (NIST traceable, >99.9% purity) into a clean anti-static vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (100% atom D) and vortex until fully dissolved. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire the ¹H-NMR spectrum at 298 K using a 30° pulse angle, a spectral width of 20 ppm, 32 scans, and a D1 delay of 30 seconds .

  • Processing & Calculation: Apply baseline and phase correction. Integrate the Maleic acid singlet (2H, 6.26 ppm) and the analyte's methylene bridge singlet (2H, ~5.25 ppm). Calculate absolute purity ( Px​ ) using the following formula:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity %)

Relative Impurity Profiling via HPLC-UV

Causality Check: To prevent the aforementioned silanol-induced peak tailing, we utilize a high-pH mobile phase[2]. At pH 9.0, the basic nitrogens are fully deprotonated (neutralized), allowing the molecule to partition cleanly into the C18 stationary phase based purely on hydrophobicity.

Step-by-Step Protocol:

  • Column: Waters XBridge C18 (150 × 4.6 mm, 3.5 µm) – chosen for its ethylene-bridged hybrid (BEH) particle resilience to high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonia.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, followed by a 3-minute hold.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Sample Prep: Dissolve 1.0 mg of the sample in 1 mL of 50:50 Water:Acetonitrile. Inject 5 µL.

Comparative Data Analysis

Below is a synthesized dataset representing a typical crude batch of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine analyzed by both methods.

Component IdentifiedHPLC-UV (Area %)¹H-qNMR (Mass %)Causality / Scientific Insight
Target Compound 98.5% 94.2% HPLC overestimates purity by ignoring non-UV active mass.
2-Methylimidazole (SM)1.2%1.1%Excellent correlation for UV-active organic impurities.
Dialkylated Imidazolium Salt0.3%0.4%Quaternized salt elutes early in HPLC; clearly visible in NMR.
Residual DMF (Solvent)Not Detected1.5%DMF has negligible UV absorbance at 254 nm but strong NMR signals.
Inorganic Salts (e.g., KCl)Invisible2.8%Calculated via mass balance deficit in qNMR (100% - total observed mass).

Analytical Decision Workflow

The following logic diagram illustrates the orthogonal decision-making process for releasing synthesized batches of N-heterocycles.

PurityWorkflow A Synthesized Batch: 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine B HPLC-UV Analysis (Relative Organic Purity) A->B C 1H-qNMR Analysis (Absolute Mass Purity) A->C D Detects UV-Active Impurities & Isomers B->D E Detects Solvents & Inorganic Salts C->E F Data Synthesis & Purity Determination D->F E->F G Purity ≥ 98% Release for Use F->G Pass H Purity < 98% Initiate Repurification F->H Fail

Workflow for orthogonal purity assessment of synthesized N-heterocycles using HPLC and qNMR.

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Comparative

comparative analysis of the stability of different 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine metal complexes

Executive Summary The rational design of metallodrugs, catalysts, and extraction agents relies heavily on understanding ligand-metal thermodynamics. The ligand 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (hereafter ref...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs, catalysts, and extraction agents relies heavily on understanding ligand-metal thermodynamics. The ligand 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine (hereafter referred to as 2-MIMP ) presents a fascinating case study in coordination chemistry. As a bidentate N,N-donor, it links a pyridine ring and a 2-methylimidazole ring via a flexible methylene bridge.

This guide provides an in-depth comparative analysis of the stability of 2-MIMP complexes across first-row transition metals (Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺). By examining the interplay between the Irving-Williams series and the severe steric hindrance imposed by the 2-methyl group, this guide equips researchers with the mechanistic insights necessary to predict and manipulate metal-ligand stability in complex chemical systems.

Mechanistic Insights: Coordination Chemistry & Steric Hindrance

Chelate Ring Dynamics

2-MIMP coordinates to metal centers via the pyridine nitrogen and the N3 nitrogen of the imidazole ring. Due to the methylene bridge connecting the pyridine C2 and the imidazole N1, coordination results in the formation of a 7-membered chelate ring . Seven-membered rings inherently possess greater conformational flexibility and higher entropic penalties upon coordination compared to rigid 5- or 6-membered rings. This flexibility makes the complex highly susceptible to destabilization from internal steric clashes.

The Steric Hindrance Paradigm

While the electron-donating inductive effect of the methyl group slightly increases the basicity of the 2-methylimidazole moiety compared to unsubstituted imidazole, the stability of its metal complexes does not strictly follow this basicity trend[1]. The methyl group is located at the C2 position of the imidazole ring—directly adjacent to the coordinating N3 atom. Upon binding, this methyl group projects into the primary coordination sphere, creating severe steric hindrance[2]. This bulk fundamentally alters the thermodynamics of complex formation, particularly for transition metals that enforce rigid coordination geometries[3].

Deviation from the Irving-Williams Series

According to the Irving-Williams series, the thermodynamic stability of high-spin octahedral complexes of divalent transition metals generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [4].

However, the steric penalty imposed by 2-MIMP causes significant deviations from this trend:

  • Ni(II) strongly prefers a rigid octahedral geometry. The inability of Ni(II) to distort its coordination sphere results in maximum steric repulsion from the 2-methyl group, drastically lowering its stability constant relative to theoretical predictions[2].

  • Cu(II) bypasses this penalty via Jahn-Teller distortion . By elongating its axial bonds, Cu(II) adopts a pseudo-square planar or distorted octahedral geometry, effectively moving the sterically demanding 2-methyl groups out of the crowded equatorial plane.

  • Zn(II) and Co(II) can readily adopt tetrahedral geometries. The larger bond angles in a tetrahedral arrangement (109.5° vs. 90° in octahedral) provide ample spatial accommodation for the 2-methyl bulk, allowing these complexes to retain high stability[2].

Comparative Data: Metal Complex Stability Profiles

The following table summarizes the comparative performance and geometric adaptability of 2-MIMP with key transition metals.

Metal IonPreferred Geometry with 2-MIMPSteric PenaltyRelative Stability (log β)Mechanistic Accommodation
Cu(II) Distorted Octahedral / Square PlanarLowHighest Jahn-Teller distortion elongates axial bonds, relieving equatorial steric clash.
Zn(II) TetrahedralLowHigh Flexible coordination sphere easily adopts tetrahedral geometry to avoid ligand-ligand repulsion.
Co(II) Octahedral ⇌ Tetrahedral EquilibriumModerateModerate Shifts equilibrium towards tetrahedral geometry to minimize steric strain.
Ni(II) Rigid OctahedralSevereLowest (relative to expected)Inability to distort forces severe steric clash, drastically lowering the stability constant.

Structural Dynamics & Geometric Adaptability

The logical relationship between the ligand's structural features, the metal's geometric preferences, and the resulting thermodynamic stability is visualized below.

G ligand 2-Methyl Imidazole Steric Bulk octa Rigid Octahedral (e.g., Ni²⁺) ligand->octa Penalizes tetra Tetrahedral (e.g., Zn²⁺, Co²⁺) ligand->tetra Tolerates distort Jahn-Teller Distorted (e.g., Cu²⁺) ligand->distort Accommodates destab Severe Destabilization (Lower log β) octa->destab stable Retained Stability (Higher log β) tetra->stable distort->stable

Caption: Impact of 2-methyl steric hindrance on metal complex geometry and thermodynamic stability.

Experimental Protocols: Determination of Stability Constants

To objectively validate the stability constants (log β) of 2-MIMP complexes, potentiometric pH titration is the gold-standard methodology. Below is the self-validating protocol required to generate highly accurate formation constants.

Step-by-Step Methodology
  • Solution Preparation : Prepare 0.001 M solutions of 2-MIMP and the respective metal nitrates (Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) using ultra-pure water. Maintain a constant ionic strength by adding 0.1 M KNO₃.

  • Electrode Calibration : Calibrate the glass electrode using a strong acid-strong base titration (e.g., HNO₃ vs. standardized KOH) to determine the exact standard electrode potential ( E∘ ) and the ionic product of water ( pKw​ ) under the specific experimental conditions.

  • Potentiometric Titration : Thermostat the titration vessel at 25.0 ± 0.1 °C under a continuous flow of inert nitrogen gas to prevent CO₂ absorption (which would skew pH readings). Perform titrations at multiple Metal-to-Ligand ratios (e.g., 1:1, 1:2, 1:3) using standardized KOH as the titrant.

  • Data Acquisition & Refinement : Record the pH as a function of added titrant volume. Export the raw data to non-linear least-squares refinement software (such as Hyperquad or SUPERQUAD) to calculate the overall stability constants by minimizing the sum of squared residuals between calculated and observed pH values.

G A Prepare Ligand & Metal Solutions (I = 0.1 M KNO3, 25°C) B Calibrate Glass Electrode (Strong Acid/Base) A->B C Perform Potentiometric Titration (Varying M:L Ratios) B->C D Collect pH vs. Volume Data C->D E Data Refinement (Hyperquad Software) D->E F Calculate Stability Constants (log β values) E->F

Caption: Workflow for potentiometric determination of metal-ligand stability constants.

References

  • Dzierzbicka, K., et al. (2020). Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review. PMC. URL:[Link]

  • Kürkçüoğlu, G.S., et al. (2025). Imidazole and its derivatives: Methyl groups can create steric hindrance in the imidazole ring, affecting the coordination geometry and stability of the compound. DergiPark. URL:[Link]

  • Kapinos, L. E., Song, B., & Sigel, H. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta. URL:[Link]

  • ChemRxiv. (2024). Rational machine learning-based screening of Mn(II) metal-ligand complexes for using as MRI contrast agents. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

An Essential Guide for Laboratory Professionals In the dynamic landscape of pharmaceutical and chemical research, the ability to handle novel compounds safely and effectively is paramount. This guide provides in-depth, p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide for Laboratory Professionals

In the dynamic landscape of pharmaceutical and chemical research, the ability to handle novel compounds safely and effectively is paramount. This guide provides in-depth, practical information for researchers, scientists, and drug development professionals on the safe handling of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, a heterocyclic compound with significant potential in various research applications. Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within your laboratory.

Understanding the Risks: Hazard Profile

Before any handling operations commence, a thorough understanding of the compound's hazard profile is essential. 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is classified with the following hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness[1].

Given these potential hazards, the implementation of stringent safety protocols is not merely a recommendation but a necessity.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The cornerstone of safe chemical handling is the correct and consistent use of Personal Protective Equipment (PPE). The following PPE is mandatory when working with 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine to mitigate exposure risks.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers broader protection and should be considered when handling larger quantities[2][3].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or punctures before each use. Avoid latex gloves as they may not provide adequate protection[3][4].
Body Laboratory CoatA fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is required to protect the skin from accidental contact[2][3].
Respiratory Fume Hood or RespiratorAll handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors[2][3]. In the absence of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary[5][6].

The Causality Behind PPE Selection: The choice of PPE is directly dictated by the compound's chemical properties and associated hazards. The potential for skin and eye irritation necessitates the use of gloves and goggles, while its acute toxicity upon inhalation demands the use of a fume hood or respirator to control airborne concentrations.

Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all procedures are conducted in a safe, efficient, and reproducible manner.

Pre-Handling Preparations
  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the SDS for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the fume hood to minimize movement of the hazardous material.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling Procedures
  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside the fume hood.

  • Transfer: Gently transfer the weighed compound to the reaction vessel. Avoid creating dust or aerosols.

  • Container Sealing: Tightly close the primary container of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine immediately after use to prevent the release of vapors[3].

  • Reaction Setup: Perform all subsequent experimental steps within the confines of the fume hood.

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE, in a designated hazardous waste container[2].

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[5].

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Review SDS Prep2 Verify Fume Hood Prep1->Prep2 Prep3 Gather Materials Prep2->Prep3 Prep4 Don PPE Prep3->Prep4 Handle1 Weigh Compound in Hood Prep4->Handle1 Proceed to Handling Handle2 Transfer to Vessel Handle1->Handle2 Handle3 Seal Primary Container Handle2->Handle3 Clean1 Decontaminate Surfaces Handle3->Clean1 Proceed to Cleanup Clean2 Dispose of Waste Clean1->Clean2 Clean3 Remove PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4

Part 3: Disposal Plan - Ensuring Environmental and Regulatory Compliance

The responsible disposal of 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is as critical as its safe handling. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, including residual amounts of the chemical, contaminated consumables (e.g., gloves, weigh paper), and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container[2][7].

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine"[7].

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemical wastes. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste compatibility[2].

Storage of Hazardous Waste
  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames[3][7].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Final Disposal
  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is handled and disposed of in accordance with all local, state, and federal regulations.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention[2][5].

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention[2][5].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[5][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][5].

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine, fostering a secure and productive research environment.

References

  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • NextSDS. 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine.
  • Washington State University. Pyridine Safety Data Sheet.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025, November 6).
  • Loba Chemie. 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS. (2015, April 9).
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine
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